molecular formula C9H7BrO2 B017448 4-Bromocinnamic acid CAS No. 1200-07-3

4-Bromocinnamic acid

Cat. No.: B017448
CAS No.: 1200-07-3
M. Wt: 227.05 g/mol
InChI Key: CPDDDTNAMBSPRN-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromocinnamic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218449. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDDDTNAMBSPRN-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-07-3
Record name 1200-07-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-bromocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromocinnamic Acid: Synthesis, Properties, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, is a versatile organic compound with significant applications in medicinal chemistry and materials science.[1] Its utility as a synthetic building block stems from the presence of three key functional moieties: a carboxylic acid, an alkene, and a bromine-substituted aromatic ring. These features allow for a diverse range of chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] This technical guide provides an in-depth overview of the properties, synthesis, and potential biological activities of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 1200-07-3[3]
Molecular Formula C₉H₇BrO₂[4]
Molecular Weight 227.05 g/mol [4]
Melting Point 262-264 °C[4]
Solubility Soluble in alcohol, ethyl acetate (B1210297), and DMSO. Insoluble in water.[5]
Appearance White to off-white crystalline powder[3]

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the desired scale, available starting materials, and laboratory capabilities. The most common synthetic routes include the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction.

Experimental Protocols

1. Knoevenagel-Doebner Condensation

This reaction involves the condensation of 4-bromobenzaldehyde (B125591) with malonic acid, typically in the presence of a basic catalyst like pyridine (B92270) and piperidine (B6355638). The intermediate product undergoes decarboxylation to yield this compound.[6][7]

  • Materials: 4-bromobenzaldehyde, malonic acid, pyridine, piperidine, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.

    • Add a catalytic amount of piperidine to the mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol (B145695)/water.[8]

2. Perkin Reaction

The Perkin reaction offers another route to cinnamic acid derivatives through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid.[9]

  • Materials: 4-bromobenzaldehyde, acetic anhydride, anhydrous sodium acetate.

  • Procedure:

    • Combine 4-bromobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask.

    • Heat the mixture at a high temperature (typically 180°C) for several hours.

    • After cooling, add water to the reaction mixture and boil to hydrolyze the excess anhydride.

    • Acidify the solution with hydrochloric acid to precipitate the crude this compound.

    • Collect the solid by filtration and purify by recrystallization.[8]

3. Heck Reaction

The palladium-catalyzed Heck reaction provides a modern and efficient method for the synthesis of substituted alkenes. In this case, 4-bromoiodobenzene can be coupled with acrylic acid in the presence of a palladium catalyst and a base.[1][10]

  • Materials: 4-bromoiodobenzene, acrylic acid, palladium(II) acetate, triethylamine (B128534), hydrochloric acid.

  • Procedure:

    • To a reaction vessel, add 4-bromoiodobenzene (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (catalytic amount), and a suitable solvent.

    • Add triethylamine as a base to the mixture.

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC).

    • After cooling, acidify the mixture with hydrochloric acid to precipitate the product.

    • Filter the solid and purify by recrystallization.[8][11]

Purification and Characterization

Recrystallization: The crude this compound obtained from any of the above synthetic routes can be purified by recrystallization.[8] A common solvent system is a mixture of ethanol and water. The crude solid is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly to form pure crystals.

Analytical Characterization: The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present, such as the carboxylic acid O-H and C=O stretches, and the C=C bond of the alkene.[13]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates a high degree of purity.[4]

Biological Activities and Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][14] While the specific mechanisms of this compound are still under investigation, studies on the parent compound, trans-cinnamic acid, provide valuable insights into its potential biological effects.

One notable study has shown that trans-cinnamic acid can induce fibroblast migration, a crucial process in wound healing, through the activation of Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[15] This suggests that this compound may also modulate cellular processes relevant to tissue repair and inflammation.

The proposed signaling pathway for trans-cinnamic acid-induced fibroblast migration is depicted below. It is important to note that this is a potential pathway and further research is needed to confirm if this compound acts through a similar mechanism.

G Cell_Membrane Cell Membrane Receptor Receptor AC Adenylyl Cyclase (AC) Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates p38_MAPK p38-MAPK PKA->p38_MAPK Activates Migration Fibroblast Migration p38_MAPK->Migration Promotes

Hypothesized signaling pathway for this compound-induced fibroblast migration.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound is outlined in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (e.g., 4-bromobenzaldehyde, malonic acid) Reaction Chemical Reaction (e.g., Knoevenagel-Doebner) Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Analysis Analytical Characterization (NMR, IR, Melting Point) Pure_Product->Analysis Final_Product Verified Product Analysis->Final_Product

General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of synthetic and medicinal chemistry. Its versatile structure allows for its use as a key intermediate in the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, detailed common synthetic protocols, and offered insights into its potential biological mechanisms of action. Further research into the specific signaling pathways affected by this compound will be crucial in fully elucidating its pharmacological potential and paving the way for its application in drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid, an alkene, and a bromine-substituted phenyl group, provides multiple reactive sites, making it a valuable building block for the synthesis of a wide range of more complex molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral and crystallographic data.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The predominantly trans isomer is the most common form. A summary of its key physical properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₉H₇BrO₂[1]
Molecular Weight 227.05 g/mol [1]
Melting Point 260-265 °C
Appearance White to off-white crystalline solid[1]
Solubility Soluble in ethanol, ethyl acetate (B1210297), and DMSO. Insoluble in water.
pKa 4.35 ± 0.10 (Predicted)

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three main functional groups: the carboxylic acid, the alkene, and the brominated aromatic ring.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation.

  • Alkene Group: The double bond can participate in addition reactions, such as halogenation and hydrogenation. It is also key to its polymerization potential.

  • Brominated Phenyl Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and can participate in various cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of diverse substituents.

This compound is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules due to its enhanced reactivity conferred by the bromine substituent.[1]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the Perkin reaction and the Heck reaction.

1. Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2] For the synthesis of this compound, 4-bromobenzaldehyde (B125591) is reacted with acetic anhydride using sodium acetate as the base catalyst.[3]

Methodology:

  • Combine 4-bromobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 160-180°C with continuous stirring for 3-5 hours.[3]

  • After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride.

  • Add a saturated solution of sodium carbonate to the mixture until it is basic. This converts the this compound to its soluble sodium salt.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash with cold water.

2. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5][6][7] In this case, 4-bromoiodobenzene can be reacted with acrylic acid in the presence of a palladium catalyst and a base.

Methodology:

  • To a reaction vessel, add 4-bromoiodobenzene, acrylic acid, a palladium catalyst (e.g., palladium acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds based on their differential solubility in a solvent at different temperatures.[8][9][10][11]

Methodology:

  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as an ethanol/water mixture.[12]

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum or in a desiccator.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Spectroscopic DataInterpretationReferences
¹H NMR (300 MHz, DMSO-d₆)δ 7.66-7.51 (m, 5H, Ar-H and -CH=), 7.62 (d, J = 15.6 Hz, 1H, =CH-COOH)[13]
¹³C NMR (75 MHz, DMSO-d₆)δ 167.42 (C=O), 142.59, 133.55, 131.85, 130.11, 123.53, 120.16 (Ar-C and =C)[13]
Infrared (IR) Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), C=C stretch (~1630 cm⁻¹), C-Br stretch[14][15]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 226/228 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve loss of -OH, -COOH, and Br.[16][17]
UV-Vis Spectroscopy λmax around 270-280 nm, corresponding to the π-π* transitions of the conjugated system.[18][19]

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁/n.[20] The molecules in the crystal lattice are stabilized by O-H···O hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers.[20][21][22]

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (4-Bromobenzaldehyde + Acetic Anhydride or 4-Bromoiodobenzene + Acrylic Acid) reaction Chemical Reaction (Perkin or Heck) start->reaction Reagents, Catalyst, Heat workup Reaction Work-up (Hydrolysis/Extraction) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying pure_product Pure this compound drying->pure_product analysis Spectroscopic Analysis (NMR, IR, MS) Melting Point Determination pure_product->analysis

Caption: General workflow for the synthesis and purification of this compound.

Perkin Reaction Mechanism

Perkin_Reaction cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_product Product ar_aldehyde 4-Bromobenzaldehyde aldol_add Aldol Addition to Aldehyde ar_aldehyde->aldol_add anhydride Acetic Anhydride enolate Enolate Formation (from Acetic Anhydride) anhydride->enolate Base base Sodium Acetate (Base) base->enolate enolate->aldol_add intermediate Tetrahedral Intermediate aldol_add->intermediate dehydration Dehydration intermediate->dehydration hydrolysis Hydrolysis dehydration->hydrolysis product This compound hydrolysis->product

Caption: Simplified mechanism of the Perkin reaction for this compound synthesis.

Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_aryl Ar-Pd(II)L₂X oxidative_add->pd_aryl coordination Alkene Coordination pd_aryl->coordination pd_alkene [Ar-Pd(II)L₂(alkene)]X coordination->pd_alkene insertion Migratory Insertion pd_alkene->insertion pd_alkyl R-Pd(II)L₂X insertion->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim pd_hydride H-Pd(II)L₂X beta_elim->pd_hydride product Product (this compound) beta_elim->product reductive_elim Reductive Elimination pd_hydride->reductive_elim reductive_elim->pd0 base_h Base-H⁺X⁻ reductive_elim->base_h reactants Ar-X (4-Bromoiodobenzene) reactants->oxidative_add alkene Alkene (Acrylic Acid) alkene->coordination base Base base->reductive_elim

Caption: Catalytic cycle of the Heck reaction for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Bromocinnamic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromocinnamic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its chemical structure, featuring a carboxylic acid group and a bromine-substituted aromatic ring, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound in different organic solvents is crucial for its application in organic synthesis, purification, and formulation in drug development.

Solubility Profile of this compound

Currently, the available data on the solubility of this compound is primarily qualitative. The compound is generally described as soluble in several common organic solvents and insoluble in water.[2][3][4][5][6][7][8] A summary of this qualitative data is presented in the table below.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
Alcohol (Ethanol)Soluble[2][3][5][7][8]
Ethyl AcetateSoluble[2][3][5][6][7][8]
Dimethyl Sulfoxide (DMSO)Soluble[2][3][5][7][8]
AcetoneSoluble[4]
WaterInsoluble[2][3][5][7][8]

It is important to note that "soluble" and "insoluble" are relative terms. For precise applications such as reaction chemistry, crystallography, and formulation, quantitative solubility data is essential. The following section details a standard experimental protocol for determining the precise solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method, which is considered the gold standard for solubility measurements.[9][10]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

3.3. Data Analysis

The solubility is calculated from the concentration of the undiluted, saturated solution, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G A Start: Excess this compound and Solvent B Equilibration (Shaking at Constant Temperature) A->B C Sedimentation of Undissolved Solid B->C D Sampling of Supernatant C->D E Filtration to Remove Particulates D->E F Dilution of Saturated Solution E->F G Quantitative Analysis (e.g., HPLC) F->G H End: Determination of Solubility G->H

Workflow for Solubility Determination

Logical Relationships in Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The following diagram illustrates the relationship between the polarity of the solute and solvent.

G cluster_solute This compound (Solute) cluster_solvent Solvent Solute Moderately Polar Solvent_Polar Polar (e.g., Ethanol, DMSO) Solute->Solvent_Polar Good Solubility Solvent_Nonpolar Non-polar (e.g., Hexane) Solute->Solvent_Nonpolar Poor Solubility

Solute-Solvent Polarity Relationship

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromocinnamic acid, a valuable intermediate in the pharmaceutical and materials science industries. This document details a common synthetic route, the Perkin reaction, and outlines the standard analytical techniques employed for its structural elucidation and purity assessment. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols and workflow visualizations are provided to facilitate replication and further research.

Introduction

This compound is a derivative of cinnamic acid distinguished by a bromine atom at the para position of the phenyl ring.[1] Its chemical formula is C₉H₇BrO₂ and it has a molecular weight of 227.05 g/mol .[2][3] This compound serves as a critical building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Notably, it has been utilized in the preparation of (E)-β-bromo-4-bromostyrene and other complex organic structures.[4] The presence of the bromo- and carboxylic acid functional groups makes it a versatile reagent for further chemical modifications.[1]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Perkin reaction.[5][6][7] This reaction involves the condensation of an aromatic aldehyde, in this case, 4-bromobenzaldehyde, with an acid anhydride (B1165640) (acetic anhydride) in the presence of an alkali salt of the acid, such as anhydrous sodium acetate, which acts as a base catalyst.[5][6][7] The reaction is typically performed at elevated temperatures.[5]

Synthesis Workflow

The synthesis of this compound via the Perkin reaction can be visualized as a straightforward workflow from starting materials to the final product.

Synthesis_Workflow Reactants Starting Materials - 4-Bromobenzaldehyde - Acetic Anhydride - Anhydrous Sodium Acetate Reaction Perkin Reaction (Heating) Reactants->Reaction Workup Work-up - Pouring into water - Acidification (HCl) Reaction->Workup Purification Purification - Recrystallization (Ethanol/Water) Workup->Purification Product Final Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Perkin Reaction

This protocol is a generalized procedure based on the principles of the Perkin reaction.

Materials:

  • 4-Bromobenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-bromobenzaldehyde, 2.0 equivalents of acetic anhydride, and 1.0 equivalent of freshly fused and powdered anhydrous sodium acetate.

  • Heat the reaction mixture in an oil bath at 180°C for 5-8 hours.

  • Allow the mixture to cool slightly and then pour it into a beaker containing a large volume of cold water while stirring vigorously.

  • Acidify the aqueous mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

Characterization of this compound

The synthesized this compound is characterized using various analytical techniques to confirm its identity, purity, and structure.

Characterization Workflow

The characterization process involves a series of analytical methods to determine the physicochemical properties and structural features of the synthesized compound.

Characterization_Workflow Product Synthesized this compound MeltingPoint Melting Point Determination Product->MeltingPoint Spectroscopy Spectroscopic Analysis Product->Spectroscopy HNMR 1H NMR Spectroscopy->HNMR CNMR 13C NMR Spectroscopy->CNMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS

Caption: Characterization workflow for this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 260-265 °C[4][8][9]
Solubility Soluble in alcohol, ethyl acetate, and DMSO; insoluble in water[4][9]
Spectroscopic Data

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. The expected chemical shifts for this compound are presented below.

¹H NMR Data (DMSO-d₆, 300 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.60s1H-COOH
7.68 - 7.58m4HAr-H
7.57d, J = 15.9 Hz1H=CH-COOH
6.56d, J = 15.9 Hz1HAr-CH=

Note: Data synthesized from typical values for similar compounds.

¹³C NMR Data (DMSO-d₆, 75 MHz) [10]

Chemical Shift (ppm)Assignment
167.42C=O
142.59Ar-C
133.55Ar-C
131.85Ar-C-H
130.11Ar-C-H
123.53Ar-C-Br
120.16=CH-

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid)
1680StrongC=O stretch (Carboxylic acid)
1625MediumC=C stretch (Alkenyl)
1590, 1490MediumC=C stretch (Aromatic)
980Strong=C-H bend (trans-alkene)
830StrongC-H bend (para-disubstituted aromatic)
750-550Medium-StrongC-Br stretch

Note: Data synthesized from typical values for cinnamic acid derivatives.[11]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
226/228[M]⁺ molecular ion peak (presence of Br isotopes)
181/183[M-COOH]⁺
102[C₈H₆]⁺

Note: Fragmentation pattern is predicted based on the structure.

Experimental Protocols for Characterization

Melting Point Determination:

  • A small amount of the dried, purified product is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is slowly increased, and the range at which the solid melts is recorded.

NMR Spectroscopy:

  • A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 400 MHz).

IR Spectroscopy:

  • A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry:

  • A dilute solution of the sample is prepared.

  • The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with gas chromatography).

  • The mass spectrum is recorded.

Conclusion

This technical guide has outlined a reliable method for the synthesis of this compound via the Perkin reaction and detailed the standard analytical techniques for its comprehensive characterization. The provided experimental protocols, tabulated data, and workflow diagrams serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient production and verification of this important chemical intermediate.

References

A Technical Guide to the Spectroscopic Profile of 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromocinnamic acid, tailored for researchers, scientists, and professionals in the field of drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

The ¹H NMR spectrum of this compound provides detailed information about the hydrogen atoms in the molecule. The data presented here was obtained in DMSO-d6.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.66 - 7.51m5H, Aromatic & Vinylic Protons
7.62d15.61H, Vinylic Proton

Note: The multiplet at 7.66-7.51 ppm encompasses the signals for the aromatic protons and one of the vinylic protons. The doublet at 7.62 ppm is characteristic of one of the trans-vinylic protons.[1]

The ¹³C NMR spectrum reveals the carbon framework of the this compound molecule. The data was acquired in DMSO-d6.[1]

Chemical Shift (δ, ppm)Assignment
167.42C=O (Carboxylic Acid)
142.59Vinylic CH
133.55Aromatic C-Br
131.85Aromatic CH
130.11Aromatic CH
123.53Quaternary Aromatic C
120.16Vinylic CH

The IR spectrum of this compound highlights the presence of its key functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100 - 2500 (broad)O-H stretchCarboxylic Acid
~1690C=O stretchCarboxylic Acid
~1630C=C stretchAlkene
~1590, 1490C=C stretchAromatic Ring
~980=C-H bend (out-of-plane)trans-Alkene

Note: The broadness of the O-H stretch is due to hydrogen bonding.[2][3]

The mass spectrum of this compound provides information on the mass-to-charge ratio of the parent molecule and its fragments, confirming its molecular weight.

m/zRelative IntensityAssignment
226/228[M]⁺ (Molecular Ion)
181/183[M-COOH]⁺
102[C₈H₆]⁺

Note: The presence of two molecular ion peaks with a roughly 1:1 intensity ratio is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[4][5]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

  • Sample Preparation: Approximately 5-10 mg of this compound is weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.[6] A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added if not already present in the solvent.[6]

  • Data Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer.[6] The ¹³C NMR spectrum is acquired on the same instrument, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[6]

  • Sample Preparation (KBr Pellet Method): A small amount (1-2 mg) of this compound is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to obtain a fine, homogeneous powder.[6] A portion of this powder is then placed into a pellet press, and pressure is applied to form a thin, transparent pellet.[6]

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.[6] A background spectrum of the empty sample compartment is acquired to subtract atmospheric and instrumental interferences.[6]

  • Sample Preparation: For techniques like Electron Impact (EI) mass spectrometry, the sample is introduced into the instrument, often after being vaporized. For softer ionization techniques like Electrospray Ionization (ESI), the sample is typically dissolved in a suitable solvent.

  • Data Acquisition: The mass spectrum is obtained using a mass spectrometer. The instrument is calibrated, and the data is acquired over a specific mass-to-charge (m/z) range.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for Spectroscopic Analysis of this compound.

References

4-Bromocinnamic Acid: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamic acid, a halogenated derivative of cinnamic acid, has emerged as a pivotal building block in contemporary organic synthesis. Its unique molecular architecture, featuring a reactive bromine atom on the phenyl ring, a conjugated acrylic acid moiety, and a carboxylic acid functional group, offers a trifecta of reactive sites for a diverse array of chemical transformations. This versatility makes it an invaluable precursor for the synthesis of a wide spectrum of complex organic molecules, including pharmaceuticals, bioactive natural products, and advanced functional materials. This technical guide provides a comprehensive overview of the utility of this compound in key synthetic reactions, complete with experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a readily available and versatile coupling partner.

The Heck Reaction: Synthesis of Stilbenes and Substituted Alkenes

The Heck reaction, a palladium-catalyzed vinylation of aryl halides, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Utilizing this compound as a substrate in the Heck reaction allows for the facile synthesis of various stilbene (B7821643) derivatives and other substituted alkenes, which are prevalent motifs in pharmaceuticals and materials science.[2]

dot

Caption: General workflow of the Heck Reaction with this compound.

Quantitative Data for Heck Reactions of Aryl Bromides

Aryl BromideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneStyrene (B11656)Pd(OAc)₂ (0.2)K₂CO₃H₂O/EtOH130-1500.1798[3]
4-Bromoanisolen-Butyl acrylatePd(OAc)₂ (variable)N-ethylpiperidineDMF140-15016-20-[4]
IodobenzeneAcrylamidePd(OAc)₂ (5)Et₃NACNReflux-93[5]
4-IodoacetophenoneAcrylic acid-Na₂CO₃H₂O---[6]

Experimental Protocol: Heck Reaction for the Synthesis of a Stilbene Derivative

This protocol describes the synthesis of a stilbene derivative from this compound and styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add styrene (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired stilbene derivative.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and organic materials.[7] this compound serves as an excellent substrate for coupling with a variety of arylboronic acids, providing access to a diverse range of functionalized biaryl acrylic acids.

dot

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Catalytic Cycle Catalytic Cycle This compound->Catalytic Cycle Arylboronic Acid Arylboronic Acid Arylboronic Acid->Catalytic Cycle Biaryl Product Biaryl Product Catalytic Cycle->Biaryl Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Catalytic Cycle Base Base Base->Catalytic Cycle

Caption: The Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane (B91453)70-8018-2260-94[8]
4-BromoanisolePhenylboronic acidPd/C (1.0)Na₂CO₃EtOH/H₂OReflux296[9]
BromobenzenePhenylboronic acidFe₃O₄@SiO₂-EDTA-Pd (0.25)K₂CO₃H₂O/EtOH800.596[10]
4-BromoacetophenonePhenylboronic acidBenzimidazole-oxime Pd(II) complexK₂CO₃H₂OMW--[11]

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol outlines a general procedure for the synthesis of a biaryl derivative from this compound and an arylboronic acid.[12]

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The typical concentration is 0.1 M with respect to the limiting reactant.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

The Heck-Matsuda Reaction: A Phosphine-Free Alternative

The Heck-Matsuda reaction utilizes arenediazonium salts as an alternative to aryl halides, offering several advantages such as milder reaction conditions and the ability to proceed without phosphine (B1218219) ligands.[13] This makes the reaction more practical and environmentally friendly. 4-Aminocinnamic acid can be readily converted to its corresponding diazonium salt and subsequently used in the Heck-Matsuda reaction.

Experimental Protocol: Heck-Matsuda Reaction

This protocol describes a general procedure for the arylation of an alkene using a diazonium salt derived from 4-aminocinnamic acid.

Materials:

  • 4-Aminocinnamic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Tetrafluoroboric acid (HBF₄)

  • Alkene (e.g., methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methanol (B129727)

  • Diethyl ether

Procedure:

  • Diazotization: Dissolve 4-aminocinnamic acid (1.0 mmol) in a mixture of methanol and tetrafluoroboric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the arenediazonium tetrafluoroborate (B81430) salt.

  • Heck-Matsuda Coupling: To the solution of the diazonium salt, add the alkene (1.2 mmol) and palladium(II) acetate (0.02 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the arylated alkene.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are not merely synthetic curiosities; they are precursors to molecules with significant biological activity and material properties.

Bioactive Molecules and Signaling Pathways

Cinnamic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[14][15] A key mechanism of action for some of these derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] Constitutive activation of the NF-κB pathway is implicated in the pathogenesis of various inflammatory diseases and cancers.[17]

dot

NFkB_Signaling_Pathway Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription induces Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response 4-Bromocinnamic_Acid_Derivative Bioactive Derivative 4-Bromocinnamic_Acid_Derivative->IKK Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by a bioactive derivative.

The synthesis of novel cinnamic acid derivatives from this compound provides a platform for developing new therapeutic agents that can modulate such critical cellular pathways.

Functional Polymers

The cinnamic acid moiety is a well-known photoresponsive unit. Polymers incorporating cinnamoyl groups can undergo [2+2] cycloaddition upon exposure to UV light, leading to cross-linking. This property is highly valuable in the development of photolithographic materials, photo-curable coatings, and other advanced polymers. This compound can be converted into monomers suitable for polymerization, and the resulting polymers can exhibit enhanced thermal stability and flame retardancy due to the presence of the bromine atom.[18]

Conclusion

This compound is a remarkably versatile and valuable precursor in organic synthesis. Its ability to readily participate in powerful carbon-carbon bond-forming reactions, such as the Heck, Suzuki-Miyaura, and Heck-Matsuda reactions, provides synthetic chemists with a reliable and efficient tool for the construction of complex molecular architectures. The derivatives synthesized from this precursor have shown significant promise in the fields of drug discovery, with the potential to modulate key signaling pathways, and in materials science for the development of novel functional polymers. The detailed protocols and compiled data in this guide are intended to facilitate further research and application of this compound in these exciting and impactful areas.

References

Potential applications of 4-Bromocinnamic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of 4-Bromocinnamic Acid in Medicinal Chemistry

Executive Summary

This compound is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] Its unique structure, featuring a brominated phenyl ring conjugated to an acrylic acid moiety, offers multiple sites for chemical modification, making it an attractive scaffold for medicinal chemists.[2][3] This technical guide explores the significant potential of this compound in medicinal chemistry, with a primary focus on its applications in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines, notable activity against pathogenic microbes, and the ability to modulate key inflammatory pathways.[1][4] This document provides a comprehensive overview of its synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and schematic diagrams to illustrate key processes and pathways for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (4-BCA) is a crystalline solid with the chemical formula C₉H₇BrO₂.[1] As a derivative of cinnamic acid, it belongs to the phenylpropanoid class of natural compounds.[1] The presence of a bromine atom at the para-position of the phenyl ring enhances its chemical reactivity and provides a handle for further synthetic transformations, such as cross-coupling reactions.[2] The conjugated system, which includes the phenyl ring, the alkene double bond, and the carboxylic acid group, is pivotal to its biological activity and allows for diverse chemical interactions with biological targets.[3] 4-BCA serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][4] In medicinal chemistry, it is particularly valued as a precursor for developing complex molecules with enhanced therapeutic properties.[1][2]

Synthesis and Derivatization

The core structure of this compound is readily modified, typically at the carboxylic acid group, to produce esters and amides, or at the phenyl ring through substitution reactions.[1] These modifications are crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties.

General Experimental Protocol: Synthesis of this compound Amide Derivatives

This protocol outlines a standard procedure for the synthesis of amide derivatives from this compound, a common strategy to generate libraries of bioactive compounds.

  • Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in a dry, aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent like Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 equivalents) and a non-nucleophilic base such as Triethylamine (TEA) (4 equivalents) to the solution at 0°C.[5] Stir the mixture for 20-30 minutes to form the activated ester.

  • Amide Formation: To the activated acid solution, add the desired amine (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 10% HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product using column chromatography on silica (B1680970) gel or by recrystallization to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Synthesis cluster_screening Screening 4-BCA This compound Activation Carboxylic Acid Activation (e.g., BOP, TEA) 4-BCA->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine Primary/Secondary Amine Amine->Coupling Crude Crude Product Coupling->Crude Purification Purification (Chromatography/Recrystallization) Crude->Purification Pure Pure Amide Derivative Purification->Pure Characterization Structural Characterization (NMR, MS) Pure->Characterization Bioassay Biological Assays (e.g., MTT, MIC) Characterization->Bioassay Data Data Analysis (IC50 / MIC Determination) Bioassay->Data Lead Lead Compound Identification Data->Lead GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt activates mTOR mTOR Akt->mTOR Bax Bax/Bad (Pro-apoptotic) Akt->Bax inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibitor 4-BCA Derivative Inhibitor->PI3K Start Prepare Stock Solutions of 4-BCA Derivatives Dilution Perform Serial Dilutions in 96-Well Plate Start->Dilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Incubate Inoculate Wells and Incubate (18-24h, 37°C) Inoculum->Incubate Dilution->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe MIC Determine MIC: Lowest Concentration with No Growth Observe->MIC MBC Subculture from Clear Wells to Agar Plates for MBC Observe->MBC

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromocinnamic acid in the development of pharmaceutical agents and bioactive molecules. Detailed experimental protocols for key transformations, including cross-coupling reactions and derivatizations, are presented to guide researchers in leveraging this versatile building block for drug discovery.

Introduction

This compound is a versatile organic compound that serves as a valuable starting material and intermediate in the synthesis of a wide range of bioactive molecules. Its structure, featuring a brominated phenyl ring, a carboxylic acid group, and an alkene double bond, offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. The bromine atom, for instance, is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Applications and Protocols

This compound can be transformed into a variety of pharmaceutical intermediates and final drug candidates through several key chemical reactions. This section details the protocols for some of these important transformations.

Synthesis of Biaryl Scaffolds via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceuticals. This compound can be coupled with various arylboronic acids to generate diverse biaryl cinnamic acid derivatives.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid to yield 4-phenylcinnamic acid.

Materials:

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

  • Add palladium(II) acetate (0.02 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the 1,4-dioxane under reduced pressure.

  • Add water to the residue and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-phenylcinnamic acid.

Quantitative Data for Suzuki Coupling Reactions

The following table summarizes typical yields for the Suzuki coupling of this compound with various arylboronic acids.

Arylboronic AcidProductYield (%)
Phenylboronic acid4-Phenylcinnamic acid85-95
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)cinnamic acid80-90
3-Pyridylboronic acid4-(3-Pyridyl)cinnamic acid75-85
Synthesis of Substituted Styrenes via Heck Coupling

The Heck reaction provides a powerful tool for the alkenylation of aryl halides. This compound can be coupled with various alkenes to introduce new functional groups, leading to the synthesis of diverse pharmaceutical intermediates.

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate (B77674)

This protocol outlines a general procedure for the Heck coupling of this compound with ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a sealed tube, add this compound (1.0 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, triethylamine (1.5 eq), and ethyl acrylate (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into diethyl ether.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Heck Coupling Reactions

AlkeneProductYield (%)
Ethyl acrylateEthyl 4-(2-carboxyvinyl)cinnamate70-80
Styrene4-(2-Carboxyvinyl)stilbene65-75

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

This compound serves as a precursor for the synthesis of various compounds with demonstrated biological activity.

Precursor to Anticancer and Anti-inflammatory Agents

Derivatives of cinnamic acid have shown promise as anticancer and anti-inflammatory agents. The modification of the carboxylic acid group of this compound into amides and esters has been a successful strategy to generate novel bioactive compounds.

Quantitative Data: In Vitro Anticancer Activity of Cinnamic Acid Amides

The following table summarizes the in vitro cytotoxic activity of representative cinnamic acid amide derivatives against a human lung carcinoma cell line (A549).

CompoundR Group (Amide)IC₅₀ (µM)
1-NH-CH₂-Ph15.2
2-N(CH₃)₂> 50
3-NH-(4-methoxyphenyl)10.8

Experimental Protocol: Synthesis of 4-Bromocinnamic Amides

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in thionyl chloride (2.0 eq) and add a catalytic amount of DMF. Stir the mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude 4-bromocinnamoyl chloride in an anhydrous solvent such as dichloromethane (B109758) (DCM). In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (1.2 eq) in DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.

Intermediate in the Synthesis of 2-amino-7-(piperidin-4-yl)isoquinoline

This compound has been utilized in the preparation of 2-amino-7-(piperidin-4-yl)isoquinoline, a scaffold found in various biologically active compounds.[1]

Visualizing Synthetic Pathways and Workflows

Diagram 1: General Synthetic Pathways from this compound

G A This compound B Suzuki Coupling (Arylboronic Acid, Pd catalyst) A->B C Heck Coupling (Alkene, Pd catalyst) A->C D Amide/Ester Formation (Amine/Alcohol, Coupling agent) A->D E Biaryl Cinnamic Acids B->E F Substituted Cinnamic Acids C->F G Cinnamic Acid Amides/Esters D->G

Caption: Synthetic routes from this compound.

Diagram 2: Experimental Workflow for Suzuki Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base, Ligand, Pd Catalyst B Add Degassed Solvent A->B C Inert Atmosphere (Ar or N2) B->C D Heat to 80-90 °C C->D E Stir for 12-16 h D->E F Monitor by TLC E->F G Solvent Removal F->G H Acidification & Extraction G->H I Drying & Concentration H->I J Recrystallization I->J K K J->K Pure Biaryl Cinnamic Acid

Caption: Workflow for Suzuki coupling of this compound.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its multiple reactive sites allow for the straightforward introduction of molecular diversity through well-established synthetic methodologies like Suzuki and Heck couplings, as well as standard derivatization of the carboxylic acid group. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pharmaceutical candidates with potential applications in treating a range of diseases.

References

Application of 4-Bromocinnamic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamic acid is a versatile synthetic intermediate that holds significant promise in the development of novel agrochemicals. Its rigid structure, conferred by the phenyl ring and the conjugated double bond, along with the reactive carboxylic acid moiety and the presence of a bromine atom, make it an attractive scaffold for the synthesis of a diverse range of bioactive molecules. The bromine substituent can influence the lipophilicity and metabolic stability of the resulting compounds, often enhancing their biological activity. This document provides an in-depth overview of the application of this compound in the synthesis of fungicides and insecticides, complete with detailed experimental protocols, quantitative biological activity data, and visualizations of synthetic and mechanistic pathways.

Agrochemical Applications

Derivatives of this compound, primarily amides and esters, have demonstrated notable efficacy as both fungicides and insecticides. The core structure can be readily modified to optimize activity against specific agricultural pests and pathogens.

Fungicidal Applications

Cinnamic acid derivatives are known to exhibit antifungal properties, and the introduction of a bromine atom at the 4-position of the phenyl ring can enhance this activity. These compounds have been shown to be effective against a range of plant pathogenic fungi.

Insecticidal and Nematicidal Applications

The cinnamide and cinnamate (B1238496) scaffolds have also been explored for their insecticidal and nematicidal activities. By incorporating various amine or alcohol moieties, a library of compounds with varying potencies against different insect and nematode species can be generated.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various agrochemicals synthesized using this compound as a precursor.

Table 1: In Vitro Fungicidal Activity of Cinnamic Acid Amide Derivatives

Compound IDTarget PathogenInhibition Rate (%) at 50 µg/mLEC50 (µg/mL)Reference
Cinnamide ARhizoctonia solani90-[1]
Cinnamide BRhizoctonia solani90-[1]
Cinnamic Oxime Ester 1Valsa mali-0.71[2]
Cinnamic Oxime Ester 2Botrytis cinerea-1.41[2]
Cinnamic Oxime Ester 3Gaeumannomyces graminis var. tritici≥90-[2]

Table 2: Insecticidal and Nematicidal Activity of Cinnamic Acid Amide Derivatives

Compound IDTarget PestActivityLC50 (µg/mL)Reference
Cinnamide CBursaphelenchus xylophilusNematicidal113.8[3]

Experimental Protocols

The following are detailed methodologies for the synthesis of representative agrochemical derivatives from this compound.

Protocol 1: Synthesis of N-substituted-4-bromocinnamamides (Fungicidal/Insecticidal)

This protocol describes a general method for the synthesis of N-substituted-4-bromocinnamamides, which have shown potential as fungicides and insecticides.

Step 1: Synthesis of 4-Bromocinnamoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂; 5.0 eq).

  • Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-bromocinnamoyl chloride is obtained as a pale-yellow solid and can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 4-bromocinnamoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • In a separate flask, dissolve the desired amine (e.g., a substituted aniline (B41778) or a phenethylamine (B48288) derivative) (1.1 eq) and a base such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.2 eq) in the same anhydrous solvent.

  • Cool the amine solution in an ice bath (0 °C).

  • Slowly add the solution of 4-bromocinnamoyl chloride dropwise to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing water or a dilute HCl solution to wash away the excess amine and the salt of the base.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Synthesis of this compound Esters (Insecticidal)

This protocol details the Fischer esterification method for synthesizing this compound esters.

Step 1: Esterification

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., ethanol, methanol, or a more complex alcohol) which also acts as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

Step 2: Work-up and Purification

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude ester can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Signaling Pathways and Mechanisms of Action

The precise mechanism of action for many this compound-derived agrochemicals is still under investigation. However, research on cinnamic acid derivatives suggests several potential biological targets.

Antifungal Mechanism

One proposed mechanism of antifungal action for cinnamic acid derivatives is the inhibition of fungal-specific enzymes. For instance, some derivatives have been shown to inhibit benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme crucial for the detoxification of aromatic compounds in fungi.[1] Another potential mechanism involves the disruption of the fungal cell membrane integrity and the inhibition of ergosterol (B1671047) biosynthesis, which is a vital component of the fungal cell membrane.[2]

Fungicidal_Mechanism 4-Bromocinnamic_Acid_Derivative 4-Bromocinnamic_Acid_Derivative Fungal_Cell Fungal_Cell 4-Bromocinnamic_Acid_Derivative->Fungal_Cell Enters Ergosterol_Biosynthesis Ergosterol_Biosynthesis Fungal_Cell->Ergosterol_Biosynthesis Inhibits CYP53_Inhibition CYP53_Inhibition Fungal_Cell->CYP53_Inhibition Causes Cell_Membrane_Disruption Cell_Membrane_Disruption Ergosterol_Biosynthesis->Cell_Membrane_Disruption Leads to Fungal_Cell_Death Fungal_Cell_Death Cell_Membrane_Disruption->Fungal_Cell_Death CYP53_Inhibition->Fungal_Cell_Death

Caption: Proposed fungicidal mechanism of this compound derivatives.

Insecticidal Mechanism

The insecticidal mode of action for cinnamic acid derivatives is less understood but may involve neurotoxic effects or disruption of essential metabolic pathways in insects.

Experimental Workflows and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and evaluation of agrochemicals derived from this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Bromocinnamic Acid Activation Carboxylic Acid Activation (e.g., with SOCl₂) Start->Activation Reaction Reaction with Nucleophile (Amine or Alcohol) Activation->Reaction Purification Work-up and Purification Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Derivative (Amide or Ester) Characterization->Final_Compound In_Vitro_Screening In Vitro Screening (Fungicidal/Insecticidal) Final_Compound->In_Vitro_Screening Dose_Response Dose-Response Assays (EC₅₀/LC₅₀) In_Vitro_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study

References

Application Notes and Protocols for 4-Bromocinnamic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Bromocinnamic acid in the synthesis of functional polymers. This document details the underlying chemistry, experimental procedures for polymer synthesis and modification, and the characterization of the resulting materials. The unique photoreactive properties of the cinnamate (B1238496) moiety make these polymers particularly suitable for applications in photocrosslinking, drug delivery, and the development of advanced biomaterials.

Introduction to this compound in Polymer Synthesis

This compound is a derivative of cinnamic acid that serves as a versatile building block in polymer chemistry. Its key structural features—a carboxylic acid group, a carbon-carbon double bond, and a bromine-substituted phenyl ring—provide multiple avenues for polymerization and functionalization.

The primary application of this compound in polymer science lies in the creation of photoreactive polymers . The cinnamate group can undergo a [2+2] photocycloaddition reaction upon exposure to ultraviolet (UV) light, typically at wavelengths greater than 280 nm. This reaction forms a cyclobutane (B1203170) ring, effectively crosslinking the polymer chains and transforming a soluble thermoplastic material into an insoluble thermoset network. This photocrosslinking is advantageous as it can be performed under mild, initiator-free conditions.

The presence of the bromine atom on the phenyl ring can further modulate the polymer's properties, such as increasing its refractive index and enhancing its thermal stability. Additionally, the bromine atom can serve as a site for further post-polymerization modification reactions.

Key Applications in Research and Development

Polymers incorporating this compound are of significant interest in several fields:

  • Drug Delivery: The ability to photocrosslink a polymer matrix allows for the encapsulation of therapeutic agents. The crosslink density, controlled by the UV irradiation time and intensity, can be tuned to control the diffusion rate and release kinetics of the encapsulated drug.

  • Tissue Engineering: Photocrosslinkable and biodegradable polymers can be used to fabricate scaffolds that support cell growth and tissue regeneration. The processability of the uncrosslinked polymer allows for the creation of complex scaffold architectures.

  • Photo-Patternable Biomaterials: The spatial control afforded by photocrosslinking enables the creation of micro- and nanopatterned surfaces for applications in cell culture and biosensors.

  • High-Performance Plastics: The photodimers of cinnamic acid derivatives can be used as monomers to synthesize high-performance polymers like polyamides and polyimides with enhanced thermal and mechanical properties.

Experimental Protocols

This section provides detailed protocols for the synthesis and functionalization of polymers using this compound. The following protocol is adapted from a similar procedure for 4-methylcinnamic acid and is a general method for creating polyesters with pendant photoreactive groups.

Synthesis of Poly(ethylene glycol-co-4-bromocinnamic acid)

This protocol describes the synthesis of a polyester (B1180765) copolymer by reacting poly(ethylene glycol) with 4-bromocinnamoyl chloride.

Materials:

Procedure:

Step 1: Preparation of 4-Bromocinnamoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride.

  • Gently reflux the mixture for 4 hours under an inert atmosphere (Argon or Nitrogen). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-bromocinnamoyl chloride as a crystalline solid.

Step 2: Polycondensation Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve poly(ethylene glycol) and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the 4-bromocinnamoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the PEG solution over a period of 1 hour with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere.

Step 3: Purification of the Polymer

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash it several times with diethyl ether.

  • For further purification, redissolve the polymer in a minimal amount of dichloromethane and reprecipitate it in cold methanol.

  • Collect the purified polymer by filtration and dry it under vacuum at 40 °C for 48 hours.

Photocrosslinking of the Synthesized Polyester

This protocol outlines the procedure for photocrosslinking a film of the synthesized poly(ethylene glycol-co-4-bromocinnamic acid).

Materials:

  • Synthesized Poly(ethylene glycol-co-4-bromocinnamic acid)

  • Chloroform (B151607)

  • UV lamp (λ ≥ 280 nm)

  • Quartz plates

Procedure:

  • Film Casting: Dissolve the purified polymer in chloroform to form a 10% (w/v) solution. Cast the solution onto a clean quartz plate and allow the solvent to evaporate slowly in a dust-free environment to form a thin, uniform film.

  • UV Irradiation: Place the polymer film under a UV lamp. Irradiate the film for a specified period (e.g., 30 minutes to 2 hours). The irradiation time will influence the degree of crosslinking. The progress of the crosslinking can be monitored by the decrease in the UV absorbance of the cinnamate group or by solubility tests (the crosslinked polymer will be insoluble).

Data Presentation

The following tables summarize typical quantitative data for polymers derived from cinnamic acid derivatives. Note that specific values for this compound-derived polymers may vary and should be determined experimentally.

Table 1: Properties of this compound and its Polymer Precursor

PropertyThis compound4-Bromocinnamoyl Chloride
Molecular Formula C₉H₇BrO₂C₉H₆BrClO
Molecular Weight ( g/mol ) 227.05245.50
Appearance White solidCrystalline solid
Melting Point (°C) 262-264-

Table 2: Typical Characterization Data for Cinnamate-Functionalized Polyesters

ParameterTypical Value Range
Number Average Molecular Weight (Mₙ, g/mol ) 3,000 - 10,000
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temperature (T₉, °C) -20 to 50
Decomposition Temperature (T₁, °C) > 250
Degree of Cinnamate Substitution (%) 20 - 80

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and experimental procedures described in this document.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Polycondensation cluster_2 Step 3: Purification 4_Bromocinnamic_Acid This compound 4_Bromocinnamoyl_Chloride 4-Bromocinnamoyl Chloride 4_Bromocinnamic_Acid->4_Bromocinnamoyl_Chloride Reflux, 4h Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->4_Bromocinnamoyl_Chloride 4_Bromocinnamoyl_Chloride_input 4-Bromocinnamoyl Chloride PEG Poly(ethylene glycol) Polymer_Solution Polymer Solution PEG->Polymer_Solution Triethylamine Triethylamine Triethylamine->Polymer_Solution DCM DCM (solvent) DCM->Polymer_Solution Polymer_Solution_input Polymer Solution 4_Bromocinnamoyl_Chloride_input->Polymer_Solution 0°C to RT, 24h Filtration Filtration Concentration Concentration Filtration->Concentration Precipitation Precipitation (Diethyl Ether) Concentration->Precipitation Reprecipitation Reprecipitation (Methanol) Precipitation->Reprecipitation Drying Drying Reprecipitation->Drying Purified_Polymer Purified Polymer Drying->Purified_Polymer Polymer_Solution_input->Filtration Photocrosslinking cluster_reaction Photochemical Reaction Uncrosslinked_Polymer Linear Polymer Chains with Pendant Cinnamate Groups Crosslinked_Polymer Crosslinked Polymer Network Uncrosslinked_Polymer->Crosslinked_Polymer UV Irradiation (λ > 280 nm) [2+2] Cycloaddition Cinnamate1 ...-Polymer-...-O-CO-CH=CH-Ph-Br Cyclobutane      ...-Polymer-...-O-CO-CH--CH-Ph-Br                      |                      CH--CH                      |...-Polymer-...-O-CO-CH--CH-Ph-Br     Cinnamate2 ...-Polymer-...-O-CO-CH=CH-Ph-Br

Application Notes and Protocols for Heck Coupling Reactions Involving 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1] It facilitates the coupling of unsaturated halides with alkenes, providing a powerful tool for the synthesis of substituted alkenes. This methodology is particularly valuable in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including derivatives of cinnamic acid. Cinnamic acid and its analogues are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. These activities include potential applications as anticancer, antioxidant, anti-inflammatory, and antidiabetic agents.[1]

This document provides detailed application notes and experimental protocols for conducting Heck coupling reactions specifically involving 4-Bromocinnamic acid as the aryl halide. The protocols cover conventional and microwave-assisted methods, offering flexibility for various laboratory settings.

Reaction Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1]

  • Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Pd-Aryl bond.[1]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the new C=C double bond in the product and a palladium-hydride species. This step is crucial for determining the stereoselectivity of the reaction, typically favoring the E-isomer.[1]

  • Reductive Elimination & Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Quantitative Analysis of Heck Coupling Reactions

The following table summarizes the reaction conditions and yields for the Heck coupling of various aryl halides with different olefins, providing a comparative overview. While specific data for this compound is limited, representative examples with similar substrates are included to guide reaction optimization.

Aryl HalideOlefinCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-BromoiodobenzeneMethyl acrylate (B77674)Pd(OAc)₂----68N/A
BromoiodobenzeneAcrylic acidPd(OAc)₂Et₃NAcetonitrile80-90135.74[2]
4-BromoacetophenoneStyrene (B11656)PVP-Pd NPs-WaterMW0.1798[3]
4-BromobenzophenoneStyrenePVP-Pd NPs-WaterMW0.1795[3]
4-Bromoanisole2-Ethylhexyl acrylatePd catalyst-NMP/DMF-->80[4]
Bromobenzenen-Butyl acrylatePd catalyst (VI)K₂CO₃DMF951>84N/A
Iodobenzenen-Butyl acrylatePd catalyst (VI)K₂CO₃DMF951>84N/A

N/A: Data not available in the provided search results. MW: Microwave irradiation. PVP-Pd NPs: Polyvinylpyrrolidone-stabilized palladium nanoparticles.

Experimental Protocols

Protocol 1: Conventional Heating Method for Heck Coupling of this compound with Styrene

This protocol is adapted from procedures for similar Heck reactions.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and DMF (10 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add styrene (1.2 mmol) and triethylamine (1.5 mmol) to the flask.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of 1M HCl solution and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the desired 4-styrylcinnamic acid.

Protocol 2: Microwave-Assisted Heck Coupling of this compound with Ethyl Acrylate

This protocol is adapted from general procedures for microwave-assisted Heck reactions.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

  • Microwave synthesizer

  • Diatomaceous earth

  • Ethyl acetate

  • Water

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 mmol), ethyl acrylate (1.5 mmol), Palladium(II) acetate (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Add DMF (5 mL) to the vial and seal it with a cap.

  • Place the vial in the microwave synthesizer and irradiate at a constant temperature of 150 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash chromatography to yield the pure product.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (this compound) pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene insertion_complex Ar-Pd(II)-Alkene(L_n) alkene_coordination->insertion_complex migratory_insertion Migratory Insertion insertion_complex->migratory_insertion alkyl_pd_complex R-Pd(II)-Br(L_n) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex Product-Pd(II)-H(L_n) beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination reductive_elimination->pd0 H-Base⁺ Br⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

General Experimental Workflow for Heck Coupling

Heck_Workflow start Start reactants Combine this compound, Alkene, Catalyst, Base, and Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction workup Aqueous Workup (Acidification and Extraction) reaction->workup drying Dry Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Characterize Pure Product purification->product

Caption: A typical workflow for Heck synthesis and product isolation.

References

Application Notes and Protocols for 4-Bromocinnamic Acid Esters: A Focus on Antimicrobial and Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal activities of 4-bromocinnamic acid esters. Due to a scarcity of direct research on this compound esters, this document leverages data and protocols from closely related halogenated cinnamic acid derivatives, particularly 4-chlorocinnamic acid esters, to provide analogous insights and methodologies.

Introduction

Cinnamic acid and its derivatives are a well-established class of compounds possessing a wide range of biological activities, including notable antimicrobial and antifungal properties. Halogenation of the phenyl ring, such as with bromine at the para-position, is a common strategy in medicinal chemistry to enhance the biological efficacy of a molecule. The resulting this compound esters are of significant interest for the development of novel antimicrobial and antifungal agents. These compounds are synthesized from this compound, a versatile building block in the preparation of various pharmaceutical compounds.[1]

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the antimicrobial and antifungal activities of various cinnamic acid esters, with a focus on halogenated derivatives, to provide a comparative reference for the potential efficacy of this compound esters.

Table 1: Antifungal Activity of 4-Chlorocinnamic Acid Esters against Candida Species

(Data adapted from studies on 4-chlorocinnamic acid esters as a proxy for this compound esters)

CompoundEster SubstituentTest OrganismMIC (µmol/mL)
1 MethylCandida albicans5.09[2]
2 EthylCandida albicans4.75[2]
3 MethoxyethylCandida albicans2.08[2]
4 PerillylCandida albicans1.58[2]
5 DodecylCandida albicans2.85[2]
6 MethylCandida glabrata5.09[2]
7 EthylCandida glabrata4.75[2]
8 MethoxyethylCandida glabrata2.08[2]
9 PerillylCandida glabrata1.58[2]
10 DodecylCandida glabrata2.85[2]

Table 2: Antibacterial Activity of Cinnamic Acid Derivatives

(Data provides a general reference for the antimicrobial potential of the cinnamic acid scaffold)

CompoundDerivative TypeTest OrganismMIC (mg/L)
DM2 Catechol cinnamic esterStaphylococcus aureus16-64[3]
DM8 Cinnamic acid derivativeEnterococcus faecium32[3]
Cinnamic Acid -Staphylococcus aureus>5 mM[3]
Cinnamic Acid -Escherichia coli>5 mM[3]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of halogenated cinnamic acid esters, which can be adapted for the study of this compound esters.

Protocol 1: Synthesis of 4-Halogenated Cinnamic Acid Esters (Fischer Esterification)

This protocol is adapted from the synthesis of 4-chlorocinnamic acid esters.[2]

Materials:

  • This compound

  • Appropriate alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297)

  • Distilled water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Dissolve this compound (1.0 eq) in the corresponding alcohol (20 mL).

  • Slowly add concentrated sulfuric acid (0.2 mL) to the solution while stirring.

  • Reflux the reaction mixture with magnetic stirring for 3-24 hours. Monitor the reaction progress using TLC with a hexane:ethyl acetate eluent system.

  • Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Add 15 mL of distilled water to the concentrated mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with distilled water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to obtain the pure this compound ester.

  • Characterize the final product using NMR and IR spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing antimicrobial and antifungal activity.

Materials:

  • Synthesized this compound esters

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Resazurin (B115843) sodium salt (for viability indication)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of each this compound ester in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Add the microbial inoculum to each well containing the test compound dilutions. Include positive control wells (microorganism with standard drug) and negative control wells (microorganism with solvent only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

  • Optionally, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Visualizations

Diagram 1: General Workflow for Synthesis and Antimicrobial Testing

G cluster_synthesis Synthesis cluster_testing Antimicrobial/Antifungal Testing cluster_inputs Inputs start This compound esterification Esterification (e.g., Fischer) start->esterification purification Purification (Column Chromatography) esterification->purification characterization Characterization (NMR, IR) purification->characterization mic_determination MIC Assay characterization->mic_determination data_analysis Data Analysis mic_determination->data_analysis report Report Generation data_analysis->report Results alcohols Alcohols alcohols->esterification reagents Reagents reagents->esterification microbes Microbial Strains microbes->mic_determination

Caption: Workflow for synthesis and evaluation of this compound esters.

Diagram 2: Proposed Mechanism of Antifungal Action

While the exact mechanism for this compound esters is not fully elucidated, a plausible target, based on studies of similar compounds, is the fungal cell membrane and its key components.

G cluster_membrane Fungal Cell Membrane compound 4-Bromocinnamic Acid Ester ergosterol Ergosterol Synthesis compound->ergosterol Inhibition? membrane_integrity Membrane Integrity ergosterol->membrane_integrity maintains disruption Membrane Disruption ergosterol->disruption Disruption cell_death Fungal Cell Death disruption->cell_death leads to

References

Application Notes and Protocols for 4-Bromocinnamic Acid Amides in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of 4-Bromocinnamic acid amides, detailing their mechanism of action, relevant quantitative data, and protocols for experimental validation. Cinnamic acid and its derivatives have garnered significant interest in medicinal chemistry for their therapeutic potential, including anti-inflammatory effects. The introduction of a bromine atom at the fourth position of the phenyl ring and the conversion of the carboxylic acid to an amide are key structural modifications explored for enhancing this activity.

Mechanism of Action

This compound amides exert their anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. A central target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, leading to an inflammatory response. This compound amides have been shown to inhibit this activation of the NF-κB pathway, thereby reducing the production of downstream inflammatory mediators.[3][4]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of a series of N-aryl-4-bromocinnamide derivatives. The data is extracted from a study investigating their potential to inhibit NF-κB activation and TNF-α secretion in a cellular model of inflammation.

Table 1: Inhibition of LPS-Induced NF-κB Activation by N-Aryl-4-bromocinnamide Derivatives

Compound IDSubstituent (R) on N-phenyl ringNF-κB Inhibition (%) at 2 µM
1 2-Br45.3
2 3-Br38.1
3 4-Br35.2
4 2-Cl, 4-Br55.1
5 2-Br, 5-F60.7
6 2,6-diBr68.9
Cinnamic Acid-15.7
Prednisone-75.4

Data adapted from Kos et al., Molecules, 2019.[3][4]

Table 2: Inhibition of LPS-Induced TNF-α Secretion by N-Aryl-4-bromocinnamide Derivatives

Compound IDSubstituent (R) on N-phenyl ringTNF-α Secretion (% of control) at 2 µM
1 2-Br78.2
2 3-Br85.1
3 4-Br88.4
4 2-Cl, 4-Br65.3
5 2-Br, 5-F58.9
6 2,6-diBr49.7
Cinnamic Acid-92.3
Prednisone-35.1

Data adapted from Kos et al., Molecules, 2019.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of the anti-inflammatory properties of this compound amides.

Protocol 1: Synthesis of N-Aryl-4-bromocinnamamides

This protocol describes a general method for the synthesis of N-aryl-4-bromocinnamamides via the formation of an acid chloride followed by amidation.

Materials:

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Alternatively, treat a solution of this compound in anhydrous DCM with oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at room temperature for 2-3 hours.

  • Removal of Excess Reagent: Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude 4-bromocinnamoyl chloride.

  • Amidation: Dissolve the crude 4-bromocinnamoyl chloride in an anhydrous solvent like DCM or toluene.

  • To a separate flask containing the desired substituted aniline (1 equivalent) and a base such as triethylamine (1.1 equivalents) in the same anhydrous solvent, add the solution of 4-bromocinnamoyl chloride dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification and Product 4-Bromocinnamic_Acid This compound Acid_Chloride_Formation Acid Chloride Formation (SOCl₂ or Oxalyl Chloride) 4-Bromocinnamic_Acid->Acid_Chloride_Formation Aniline_Derivative Substituted Aniline Amidation Amidation (Base, Anhydrous Solvent) Aniline_Derivative->Amidation Acid_Chloride_Formation->Amidation Workup Aqueous Work-up Amidation->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product N-Aryl-4-bromocinnamide Purification->Final_Product

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Signaling Pathway Visualization

The following diagram illustrates the simplified NF-κB signaling pathway and the proposed point of intervention for this compound amides.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Release IkB_P p-IκB IkB_NFkB->IkB_P Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination DNA DNA NFkB_nucleus->DNA Binds to promoter regions Gene_Expression Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Gene_Expression 4_Bromo_Amide 4-Bromocinnamic Acid Amide 4_Bromo_Amide->IKK Inhibition

References

Application Notes and Protocols for Metal-Organic Frameworks (MOFs) Utilizing 4-Bromocinnamic Acid as an Organic Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the physicochemical properties and potential applications of the resulting MOF. 4-Bromocinnamic acid presents an intriguing option as a linker due to its rigid structure, potential for functionalization, and the presence of a bromine atom, which can influence the framework's properties, such as catalytic activity, luminescence, and interaction with guest molecules. These application notes provide a generalized framework for the synthesis, characterization, and potential applications of MOFs based on the this compound linker.

Synthesis of a Hypothetical this compound-Based MOF (Br-Cin-MOF)

The solvothermal method is a common and effective technique for the synthesis of MOFs.[1] The following is a generalized protocol that can be adapted for the synthesis of a MOF using this compound.

1.1. Experimental Protocol: Solvothermal Synthesis

Materials:

  • This compound (linker)

  • Metal salt precursor (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture of solvents)

  • Modulator (optional, e.g., acetic acid, benzoic acid) to control crystal growth

Procedure:

  • In a glass vial, dissolve the metal salt and this compound in the chosen solvent. A typical molar ratio of metal to linker is 1:1 or 2:1, but this needs to be optimized.

  • If using a modulator, add it to the solution. The modulator competes with the linker for coordination to the metal center, which can improve crystallinity.[2]

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the mixture to a specific temperature (typically between 80°C and 150°C) and hold for a designated period (12 to 72 hours).[3]

  • After the reaction is complete, allow the oven to cool down slowly to room temperature to promote the formation of well-defined crystals.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF) to remove unreacted starting materials.

  • Perform a solvent exchange by soaking the product in a more volatile solvent (e.g., ethanol (B145695) or methanol) for several days, replacing the solvent periodically. This step is crucial for the "activation" of the MOF, which involves removing the solvent molecules from the pores.[1]

  • Dry the activated MOF under vacuum at an elevated temperature to ensure all solvent is removed from the pores.

1.2. Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Generalized Solvothermal Synthesis Workflow for a this compound-Based MOF cluster_0 Preparation cluster_1 Reaction cluster_2 Purification and Activation cluster_3 Final Product A Dissolve Metal Salt and This compound in Solvent B Add Modulator (Optional) A->B C Seal Vial and Heat in Oven (e.g., 80-150°C, 12-72h) B->C D Cool to Room Temperature C->D E Collect Crystals (Filtration/Centrifugation) D->E F Wash with Fresh Solvent E->F G Solvent Exchange (e.g., Ethanol/Methanol) F->G H Dry Under Vacuum G->H I Activated Br-Cin-MOF H->I

Generalized Solvothermal Synthesis Workflow

Characterization of Br-Cin-MOF

A suite of analytical techniques is necessary to confirm the successful synthesis and to determine the properties of the MOF.

2.1. Key Characterization Techniques

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material by comparing the experimental pattern with a simulated pattern from single-crystal X-ray diffraction if available.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the this compound to the metal centers. A shift in the carbonyl stretching frequency is typically observed upon coordination.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. The decomposition temperature provides information about the strength of the metal-linker bonds.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF, which are critical parameters for applications in gas storage, catalysis, and drug delivery.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.

2.2. Hypothetical Characterization Data

The following table presents hypothetical data for a potential Br-Cin-MOF, based on values reported for similar carboxylate-based MOFs.

ParameterHypothetical Value for Br-Cin-MOFTechniqueReference (for similar MOFs)
BET Surface Area 800 - 1500 m²/gN₂ Sorption[4][5]
Pore Volume 0.4 - 0.8 cm³/gN₂ Sorption[4][5]
Pore Size 8 - 15 ÅN₂ Sorption[6][7]
Decomposition Temp. 350 - 450 °CTGA[8]

Potential Applications and Protocols

The unique functionalities of the this compound linker suggest several potential applications for a corresponding MOF.

3.1. Application in Drug Delivery

The porous structure of MOFs allows for the encapsulation and controlled release of therapeutic agents.[9][10] The aromatic nature of the this compound linker could facilitate the loading of aromatic drug molecules via π-π stacking interactions.

3.1.1. Experimental Protocol: Drug Loading and Release

Drug Loading:

  • Activate the Br-Cin-MOF as described in the synthesis protocol.

  • Prepare a concentrated solution of the desired drug (e.g., a model anticancer drug like 5-Fluorouracil or a fluorescent dye for tracking) in a suitable solvent.

  • Immerse a known quantity of the activated MOF in the drug solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow for diffusion of the drug molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation and wash with fresh solvent to remove surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • Quantify the amount of loaded drug using techniques such as UV-Vis spectroscopy by measuring the change in drug concentration in the supernatant.

Drug Release:

  • Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline (PBS) at different pH values to simulate physiological conditions).

  • Maintain the suspension at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium, ensuring to separate the MOF particles by centrifugation or filtration.

  • Measure the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the cumulative drug release as a function of time.

3.1.2. Hypothetical Drug Delivery Data

Drug MoleculeLoading Capacity (wt%)Release Time (80%)Release Conditions
5-Fluorouracil10 - 25%24 - 72 hoursPBS, pH 7.4, 37°C
Doxorubicin15 - 30%48 - 96 hoursPBS, pH 5.5, 37°C

3.1.3. Logical Relationship for pH-Responsive Drug Release

DrugRelease Figure 2: Logical Flow of pH-Responsive Drug Release from a Br-Cin-MOF A Drug-Loaded MOF in Neutral Environment (pH 7.4) B Stable MOF Structure Drug is Encapsulated A->B D MOF in Acidic Environment (e.g., Tumor Microenvironment, pH ~5.5) A->D C Slow Drug Release B->C E Protonation of Carboxylate Linkers Weakening of Metal-Linker Bonds D->E F Partial Framework Degradation E->F G Accelerated Drug Release F->G

pH-Responsive Drug Release Mechanism

3.2. Application in Heterogeneous Catalysis

The metal centers in MOFs can act as Lewis acid sites, and the organic linkers can be functionalized to introduce catalytic activity.[3][11] The bromine atom on the cinnamic acid linker could potentially participate in or influence certain catalytic reactions.

3.2.1. Experimental Protocol: Catalytic Activity Test (e.g., Knoevenagel Condensation)

  • Activate the Br-Cin-MOF to ensure the accessibility of active sites.

  • In a round-bottom flask, add the activated MOF (catalyst), the substrates (e.g., benzaldehyde (B42025) and malononitrile), and a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and stir for a set time.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • After the reaction is complete, separate the MOF catalyst from the reaction mixture by filtration or centrifugation.

  • Analyze the product yield and purity from the filtrate.

  • To test for reusability, wash the recovered catalyst with a suitable solvent, dry it, and use it in a subsequent reaction cycle.

3.2.2. Hypothetical Catalytic Performance Data

ReactionSubstratesProduct YieldCatalyst Reusability (cycles)
Knoevenagel CondensationBenzaldehyde, Malononitrile>90%5+
Friedel-Crafts AlkylationBenzene, Benzyl Chloride70-85%3-4

3.3. Application in Luminescent Sensing

MOFs constructed from aromatic linkers can exhibit fluorescence, which may be quenched or enhanced in the presence of specific analytes, making them suitable for sensing applications.[12][13] The extended π-system of this compound and the heavy bromine atom could lead to interesting photoluminescent properties.

3.3.1. Experimental Protocol: Luminescence-Based Sensing

  • Disperse a small amount of the activated Br-Cin-MOF in a suitable solvent to form a stable suspension.

  • Record the fluorescence emission spectrum of the MOF suspension using a spectrofluorometer.

  • Add small aliquots of a solution containing the analyte of interest (e.g., nitroaromatic compounds, metal ions) to the MOF suspension.

  • After each addition, record the fluorescence emission spectrum.

  • Observe changes in the fluorescence intensity (quenching or enhancement) as a function of the analyte concentration.

  • Plot the change in fluorescence intensity against the analyte concentration to generate a calibration curve.

3.3.2. Hypothetical Sensing Performance

AnalyteDetection LimitQuenching/Enhancement
Nitrobenzene1-10 µMQuenching
Fe³⁺ ions5-20 µMQuenching
Acetone50-100 ppmEnhancement

3.3.3. Signaling Pathway for Luminescent Sensing

SensingPathway Figure 3: Proposed Signaling Pathway for Luminescence Quenching cluster_0 Excitation and Emission cluster_1 Quenching Process Excitation Excitation Light MOF_ground Br-Cin-MOF (Ground State) Excitation->MOF_ground MOF_excited Br-Cin-MOF (Excited State) MOF_ground->MOF_excited Luminescence Luminescence MOF_excited->Luminescence EnergyTransfer Energy/Electron Transfer MOF_excited->EnergyTransfer Analyte Analyte (e.g., Nitroaromatic) Analyte->EnergyTransfer NoLuminescence Quenched Luminescence EnergyTransfer->NoLuminescence

Luminescence Quenching Mechanism

Disclaimer: The protocols, data, and diagrams presented in these application notes are generalized and illustrative. The synthesis and application of a metal-organic framework with this compound as a linker would require dedicated experimental investigation and optimization.

References

Application Notes and Protocols for 4-Bromocinnamic Acid Derivatives in Photophysical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties of 4-Bromocinnamic acid and its derivatives, alongside detailed experimental protocols for their synthesis and characterization. The introduction of a bromine atom onto the cinnamic acid scaffold significantly influences its electronic and photophysical behavior, making these compounds promising candidates for various applications, including as photosensitizers in photodynamic therapy (PDT) and as building blocks in medicinal chemistry.[1]

Introduction to Photophysical Properties

Cinnamic acid and its derivatives are known to exhibit interesting photophysical properties. The presence of an aromatic ring conjugated with a propenoic acid moiety gives rise to absorption in the ultraviolet (UV) region of the electromagnetic spectrum. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The de-excitation process can occur through several pathways, including fluorescence (radiative decay) and non-radiative decay pathways such as intersystem crossing (ISC) to a triplet state.

The "heavy-atom effect" is a crucial concept when discussing halogenated compounds like this compound. The presence of the relatively heavy bromine atom enhances spin-orbit coupling, which in turn promotes intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁).[2][3] This efficient population of the triplet state is a key characteristic for photosensitizers used in photodynamic therapy, as the triplet state can transfer its energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), a cytotoxic species that can induce cell death.[2][4]

Quantitative Photophysical Data

Table 1: Physical and Spectroscopic Properties of this compound and its Methyl Ester

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)λmax (nm) (in Ethanol)
This compoundC₉H₇BrO₂227.05262-264~280-310
Methyl 4-bromocinnamateC₁₀H₉BrO₂241.0884-86~280-310

Note: λmax values are estimated based on typical spectra of cinnamic acid derivatives.

Table 2: Estimated Photophysical Properties of this compound Derivatives

CompoundFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)Triplet State Lifetime (τT) (µs)Singlet Oxygen Quantum Yield (ΦΔ)
This compoundLow (<0.1)< 1> 10Moderate-High
Methyl 4-bromocinnamateLow (<0.1)< 1> 10Moderate-High

Note: These are estimated values. The heavy-atom effect of bromine is expected to significantly quench fluorescence (low Φf and τf) and enhance the population and lifetime of the triplet state, leading to a higher singlet oxygen quantum yield.[2][4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-bromocinnamate via Fischer Esterification

This protocol describes a standard Fischer esterification method for the synthesis of Methyl 4-bromocinnamate from this compound.[5][6][7]

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether or Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • NMR spectrometer

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Methyl 4-bromocinnamate by recrystallization or column chromatography.

  • Characterize the final product using NMR spectroscopy to confirm its structure and purity.[8][9]

DOT Diagram: Synthesis of Methyl 4-bromocinnamate

G 4-Bromocinnamic_acid This compound Reaction Reflux 4-Bromocinnamic_acid->Reaction Methanol Methanol Methanol->Reaction Sulfuric_acid Sulfuric Acid (catalyst) Sulfuric_acid->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Methyl 4-bromocinnamate Purification->Product G Pulsed_Light_Source Pulsed Light Source Sample Sample Pulsed_Light_Source->Sample Detector Detector (PMT) Sample->Detector TCSPC_Electronics TCSPC Electronics Detector->TCSPC_Electronics Data_Analysis Data Analysis TCSPC_Electronics->Data_Analysis Lifetime Fluorescence Lifetime Data_Analysis->Lifetime G cluster_0 Experiment Setup cluster_1 Measurement cluster_2 Data Analysis Photosensitizer Photosensitizer (Sample or Standard) Cuvette Cuvette Photosensitizer->Cuvette DPBF DPBF DPBF->Cuvette Solvent Solvent Solvent->Cuvette Irradiation Irradiation at λ_exc Cuvette->Irradiation Spectrophotometer Monitor Absorbance of DPBF (~415 nm) Irradiation->Spectrophotometer Plotting Plot ln(Abs) vs. Time Spectrophotometer->Plotting Calculation Calculate ΦΔ Plotting->Calculation Result Result Calculation->Result ΦΔ_sample

References

Application Notes and Protocols for the Esterification of 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamic acid and its ester derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The modification of the carboxylic acid moiety into an ester can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is of paramount importance in drug design and development. This document provides detailed protocols for the esterification of this compound using three common and effective methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Data Presentation: Comparative Analysis of Esterification Methods

The choice of esterification method can significantly impact reaction efficiency, substrate scope, and overall yield. Below is a summary of typical yields obtained for the esterification of cinnamic acid and its derivatives, which can serve as a benchmark for the esterification of this compound.

Table 1: Fischer-Speier Esterification of Cinnamic Acid Derivatives
AlcoholCatalystReaction ConditionsTypical Yield (%)
MethanolSulfuric AcidReflux, 1-4 h~95
EthanolSulfuric AcidReflux, 1-4 h97
PropanolSulfuric AcidReflux, 1-4 hNot specified
IsopropanolSulfuric AcidReflux, 1-4 hNot specified
ButanolSulfuric AcidReflux, 1-4 hNot specified

Yields are based on the esterification of closely related cinnamic acid derivatives and may vary for this compound.

Table 2: Steglich Esterification of Cinnamic Acid Derivatives
AlcoholCoupling ReagentCatalystReaction ConditionsTypical Yield (%)
Cinnamyl AlcoholDCCDMAPRoom Temperature, 1.5 h98[1]
Various 1° and 2° AlcoholsEDCDMAP40-45 °C, 45 min~70 (average)

DCC: N,N'-Dicyclohexylcarbodiimide; EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966); DMAP: 4-Dimethylaminopyridine (B28879).

Table 3: Mitsunobu Reaction for Esterification
AlcoholReagentsReaction ConditionsTypical Yield (%)
(S)-ethyl lactateDIAD, PPh₃Reflux, 24 h88[2]
Alcohol 205 (complex)DEAD, PPh₃Room Temperature, 6 h89[2]

DIAD: Diisopropyl azodicarboxylate; DEAD: Diethyl azodicarboxylate; PPh₃: Triphenylphosphine (B44618). Yields are for complex molecule synthesis and demonstrate the reaction's utility.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method involves the direct acid-catalyzed esterification of a carboxylic acid with an alcohol. It is a cost-effective and straightforward procedure, particularly suitable for simple, non-sensitive substrates.[3][4][5] To drive the equilibrium towards the ester product, the alcohol is typically used in excess, and it can also serve as the solvent.[4][5]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted this compound.

  • Wash the organic layer with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method that uses a carbodiimide (B86325) (e.g., DCC or EDC) to activate the carboxylic acid, with 4-dimethylaminopyridine (DMAP) used as a catalyst.[6][7][8] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[8]

Materials:

  • This compound

  • Alcohol (1-1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane, add DCC (1.1 equivalents) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by TLC.

  • Filtration: The by-product, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration.

  • Work-up: Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions using a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[9][10] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, if applicable.[9]

Materials:

  • This compound

  • Alcohol

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Silica gel for column chromatography

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.2 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous THF, add the alcohol (1 equivalent).

  • Reagent Addition: Cool the mixture to 0 °C and add DEAD or DIAD (1.5 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product is often purified directly by column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide and the reduced hydrazine (B178648) by-products.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Alcohol (excess) catalyst H₂SO₄ (cat.) reflux Reflux catalyst->reflux quench Cool & Quench (NaHCO₃ wash) reflux->quench extract Extract (Organic Solvent) quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography (if necessary) dry->chromatography product Pure Ester chromatography->product

Caption: Workflow for the Fischer-Speier esterification of this compound.

Steglich Esterification Mechanism Overview

Steglich_Esterification_Mechanism acid 4-Bromocinnamic Acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + DCC dcc DCC active_ester Acyl-DMAP Intermediate (Active Ester) o_acylisourea->active_ester + DMAP dcu DCU (By-product) o_acylisourea->dcu dmap DMAP (Catalyst) ester Ester active_ester->ester + Alcohol alcohol Alcohol

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Logical Relationship of Mitsunobu Reaction Components

Mitsunobu_Reaction cluster_intermediates Key Intermediates reactants This compound Alcohol PPh₃ DEAD/DIAD betaine Phosphonium Betaine (PPh₃ + DEAD) reactants:f2->betaine reactants:f3->betaine alkoxyphosphonium Alkoxyphosphonium Salt products Ester Ph₃PO Reduced Hydrazine betaine->alkoxyphosphonium + Alcohol betaine->products:f2 alkoxyphosphonium->products:f0 + Carboxylate alkoxyphosphonium->products:f1

Caption: Relationship of reactants and key intermediates in the Mitsunobu reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, particularly when synthesized via methods like the Perkin or Heck reaction, may contain a variety of impurities. These can include unreacted starting materials such as 4-bromobenzaldehyde (B125591) and acetic anhydride, as well as side-products from the condensation reaction. Improper handling or storage can also lead to the presence of degradation products.

Q2: Which purification methods are most effective for this compound?

A2: The most common and effective purification methods for crude this compound are recrystallization, acid-base extraction, and column chromatography. The selection of the optimal method depends on the nature and quantity of the impurities, the desired final purity, and the acceptable yield.

Q3: What is the expected melting point of pure this compound?

A3: Pure, predominantly trans-4-Bromocinnamic acid has a sharp melting point in the range of 262-264°C. A melting point that is significantly lower or has a broad range is indicative of the presence of impurities.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity. Thin-Layer Chromatography (TLC) offers a rapid qualitative assessment of purity. Additionally, a sharp melting point range is a good indicator of high purity.

Troubleshooting Guides

Recrystallization

Issue 1: Low yield of crystals after recrystallization.

  • Possible Cause: Using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to concentrate the solution and then allow it to cool again.

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The saturation point of the solution is too high, or the solution is cooling too rapidly, causing the product to come out of solution as a liquid above its melting point.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation. Ensure the solution cools slowly by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

Issue 3: Colored impurities remain in the final product.

  • Possible Cause: The colored impurities have similar solubility profiles to this compound in the chosen solvent.

  • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.

Acid-Base Extraction

Issue 1: Incomplete separation of this compound from neutral impurities.

  • Possible Cause: Insufficient mixing of the organic and aqueous layers, or the use of a base that is too weak or in an insufficient amount to deprotonate all the carboxylic acid.

  • Solution: Shake the separatory funnel vigorously to ensure thorough mixing between the two phases. Use a sufficient volume of a suitable base, such as a saturated sodium bicarbonate solution, and confirm that the aqueous layer is basic using pH paper.

Issue 2: Poor recovery of this compound after acidification.

  • Possible Cause: Incomplete precipitation of the product upon acidification. This compound has very limited solubility in water, but some may remain in the aqueous phase.

  • Solution: Ensure the aqueous solution is sufficiently acidic (pH 1-2) by testing with pH paper. Cool the solution in an ice bath to minimize the solubility of the product. If a significant amount of product is still suspected to be in the aqueous phase, it can be back-extracted into an organic solvent like ethyl acetate (B1210297).

Column Chromatography

Issue 1: The compound is not moving down the column (low Rf value).

  • Possible Cause: The mobile phase is not polar enough to elute the polar this compound from the polar silica (B1680970) gel stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate mixture, increase the proportion of ethyl acetate.

Issue 2: Poor separation of this compound from impurities.

  • Possible Cause: The chosen mobile phase has a polarity that is too high, causing all compounds to elute too quickly, or the polarity is too low, resulting in broad, overlapping bands.

  • Solution: Optimize the mobile phase composition by first performing TLC analysis with various solvent mixtures to find a system that gives a good separation between your product and the impurities (ideally, the Rf of your product should be around 0.3-0.4).

Issue 3: Streaking or tailing of the spot on the TLC plate and column.

  • Possible Cause: Strong interaction between the acidic carboxylic acid group and the slightly acidic silica gel.

  • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to the mobile phase. This will keep the this compound in its protonated form, leading to sharper bands and better separation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization > 98%70-90%Simple, cost-effective, and good for removing small amounts of impurities.Yield can be compromised by the solubility of the product in the mother liquor. May not be effective for impurities with similar solubility.
Acid-Base Extraction > 95%80-95%Highly effective for separating acidic compounds from neutral or basic impurities. Can handle larger quantities.Requires multiple steps and the use of acids and bases. Will not separate this compound from other acidic impurities.
Column Chromatography > 99%50-85%Capable of achieving very high purity and separating complex mixtures of similar compounds.More time-consuming, requires larger volumes of solvents, and is generally more expensive.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol (B145695)/Water Mixture
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper and shake the funnel vigorously, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The deprotonated 4-bromocinnamate salt will be in the aqueous layer. Drain the organic layer containing neutral impurities.

  • Wash (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual neutral impurities.

  • Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper) and a white precipitate of this compound forms.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the crystals with cold deionized water and dry them thoroughly.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine an optimal mobile phase system using TLC. A mixture of hexane and ethyl acetate with a small amount of acetic acid is a good starting point.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling and Ice Bath dissolve->cool No Insoluble Impurities hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

AcidBase_Extraction_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve Dissolve Crude Product in Organic Solvent extract Extract with Aq. NaHCO3 dissolve->extract separate_org Separate Organic Layer (Neutral Impurities) extract->separate_org separate_aq Separate Aqueous Layer (4-Bromocinnamate Salt) extract->separate_aq acidify Acidify with HCl separate_aq->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration precipitate->filter wash_dry Wash and Dry filter->wash_dry pure_product Pure this compound wash_dry->pure_product

Caption: Workflow for the purification of this compound by acid-base extraction.

Column_Chromatography_Workflow start Crude this compound tlc TLC to Determine Mobile Phase start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Technical Support Center: Recrystallization of 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-bromocinnamic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during this purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixed solvent system of ethanol (B145695) and water is highly effective for the recrystallization of this compound. This compound is soluble in ethanol and insoluble in water.[1] This allows for dissolution in a minimal amount of hot ethanol, followed by the addition of hot water to induce precipitation of the pure compound as the solution cools.

Q2: What are the expected signs of purity for recrystallized this compound?

A2: Pure this compound should appear as white to off-white crystals. A key indicator of purity is a sharp melting point in the range of 262-264 °C. A broad or depressed melting point suggests the presence of impurities.

Q3: What are the common impurities in crude this compound?

A3: Common impurities may include unreacted starting materials from its synthesis, such as 4-bromobenzaldehyde (B125591) and acetic anhydride, as well as by-products from the condensation reaction.[2] Improperly stored material might also contain degradation products.

Q4: How can colored impurities be removed during recrystallization?

A4: If the hot, dissolved solution of this compound has a noticeable color, this indicates the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which are then removed along with any other insoluble materials during the hot filtration.[3][4]

Q5: What safety precautions should be taken during the recrystallization of this compound?

A5: this compound may cause skin, eye, and respiratory irritation.[5] It is essential to handle the compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ethanol is flammable and should be heated using a steam bath or a heating mantle, not an open flame.

Troubleshooting Guide

Problem Possible Cause Solution
This compound does not dissolve in the hot ethanol. 1. Insufficient solvent. 2. The solvent is not hot enough.1. Add small additional portions of hot ethanol until the solid dissolves.[6] 2. Ensure the ethanol is at or near its boiling point.
No crystals form upon cooling. 1. Too much ethanol was used, and the solution is not supersaturated. 2. The cooling process is too rapid.1. Evaporate some of the ethanol by gently heating the solution to reduce the volume and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4]
The product "oils out" instead of forming crystals. 1. The solution is supersaturated to a high degree, and the solute comes out of solution above its melting point. 2. The rate of cooling is too fast.1. Reheat the solution to dissolve the oil. Add a small amount of additional hot ethanol to decrease the saturation, and then allow it to cool more slowly.[4] 2. Insulate the flask to ensure a gradual cooling process.
The yield of recrystallized this compound is low. 1. Too much ethanol was used, leading to a significant amount of the product remaining in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold.1. Use the minimum amount of hot ethanol necessary to dissolve the crude product.[4][7] 2. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the product from crystallizing on the filter paper or in the funnel stem. 3. Always wash the collected crystals with a small amount of ice-cold ethanol/water mixture.
The recrystallized product is not pure (broad or low melting point). 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. Incomplete removal of the mother liquor.1. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[4] 2. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration and are completely dry before measuring the melting point.

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for the purification of crude this compound using a mixed-solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Data Presentation: Solvent Properties

SolventBoiling Point (°C)Role in Recrystallization
Ethanol 78"Good" solvent: Dissolves this compound when hot.
Water 100"Bad" solvent: this compound is insoluble in water.

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the this compound is completely dissolved.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy.[8] The appearance of cloudiness indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[8]

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by air drying or drying in a desiccator.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration add_water Add Hot Water to Cloud Point hot_filtration->add_water reheat Add a few drops of Hot Ethanol to Clarify add_water->reheat cool_slowly Cool Slowly to Room Temperature reheat->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure 4-Bromocinnamic Acid Crystals dry->end

References

Technical Support Center: Synthesis of 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromocinnamic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Comparative Data on Synthesis Methods

The selection of a synthetic route for this compound can significantly impact the yield and purity of the final product. Below is a summary of reported yields for the most common synthetic methods. Please note that yields can vary based on specific reaction conditions, scale, and purity of starting materials.

Synthesis MethodKey ReactantsCatalyst/BaseSolventTypical Yield (%)
Knoevenagel Condensation 4-Bromobenzaldehyde (B125591), Malonic AcidPiperidine (B6355638)/PyridinePyridine85-95%
4-Bromobenzaldehyde, Malonic AcidDABCODMF~90%
4-Bromobenzaldehyde, Malonic AcidBoric AcidAqueous Ethanol (B145695)High
Perkin Reaction 4-Bromobenzaldehyde, Acetic Anhydride (B1165640)Sodium Acetate (B1210297)None (neat)70-85%
4-Bromobenzaldehyde, Acetic AnhydridePotassium AcetateNone (neat)Generally higher than Sodium Acetate
Heck Reaction 4-Bromoiodobenzene, Acrylic AcidPalladium AcetateAcetonitrileModerate (e.g., ~36%)[1]
Aryl Halides, Acrylic AcidPalladium CatalystsVarious48-93% (general for cinnamic acids)[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic method generally provides the highest yield for this compound?

A1: Based on available literature, the Knoevenagel condensation typically offers the highest yields for the synthesis of cinnamic acid derivatives, often in the range of 85-95%.[3][4] The Perkin reaction also provides good yields, generally between 70-85%.[5] The Heck reaction is a powerful tool for C-C bond formation, but reported yields for cinnamic acid synthesis can be more variable.[6][7]

Q2: What are the primary safety concerns associated with these synthesis methods?

A2: In the Knoevenagel condensation, the use of pyridine, a common solvent and base, is a concern due to its toxicity and unpleasant odor. For the Perkin reaction, high temperatures (around 180°C) and the use of acetic anhydride, which is corrosive and a lachrymator, are the main hazards.[8] The Heck reaction often involves palladium catalysts, which can be expensive and require careful handling, and may use various organic solvents and bases.

Q3: How can I purify the crude this compound?

A3: Recrystallization is the most common method for purifying crude this compound. A common solvent system for recrystallization is a mixture of ethanol and water.[9] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly to form pure crystals. The purified product can then be collected by vacuum filtration.

Troubleshooting Guides

Knoevenagel Condensation

Issue: Low or no yield of this compound.

  • Potential Cause: Inactive catalyst or base.

    • Solution: Ensure that the base used (e.g., piperidine, DABCO) is fresh and has been stored properly. If using pyridine, ensure it is of an appropriate grade and dry.

  • Potential Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux time.

  • Potential Cause: Premature precipitation of the intermediate.

    • Solution: Ensure that the reaction temperature is maintained throughout the addition of reagents and the reflux period to keep all components in solution.

Issue: Formation of side products.

  • Potential Cause: Self-condensation of 4-bromobenzaldehyde.

    • Solution: This is more likely to occur with stronger bases. The Knoevenagel condensation typically uses weak bases to minimize this side reaction.[10] Ensure the correct base and concentration are used.

  • Potential Cause: Incomplete decarboxylation of the intermediate (4-bromocinnamylidene malonic acid).

    • Solution: Ensure the reaction is heated for a sufficient duration after the initial condensation to drive the decarboxylation to completion.

Perkin Reaction

Issue: Low yield of this compound.

  • Potential Cause: Presence of moisture.

    • Solution: The Perkin reaction is sensitive to moisture, which can hydrolyze the acetic anhydride.[11] Use anhydrous sodium or potassium acetate and ensure all glassware is thoroughly dried before use.

  • Potential Cause: Insufficient reaction temperature or time.

    • Solution: The Perkin reaction requires high temperatures, typically around 180°C, and a reaction time of several hours.[5] Ensure the reaction is heated to the correct temperature for the specified duration.

  • Potential Cause: Impure 4-bromobenzaldehyde.

    • Solution: The aldehyde can oxidize to 4-bromobenzoic acid over time. Use freshly purified or commercially available high-purity 4-bromobenzaldehyde.

Issue: Formation of a dark, tarry residue.

  • Potential Cause: Polymerization or side reactions at high temperatures.

    • Solution: While high temperatures are necessary, prolonged heating or excessive temperatures can lead to decomposition and polymerization. Monitor the reaction and avoid overheating. The workup procedure, which involves pouring the hot reaction mixture into water, helps to quench the reaction and minimize side product formation.[8]

Heck Reaction

Issue: Low or no product formation.

  • Potential Cause: Inactive palladium catalyst.

    • Solution: The palladium catalyst, often Pd(OAc)₂, is crucial. Ensure it is of good quality. The active Pd(0) species is formed in situ, and issues with this reduction can stall the reaction.

  • Potential Cause: Inefficient ligand.

    • Solution: While some Heck reactions can be run ligandless, phosphine (B1218219) ligands are often used to stabilize the palladium catalyst and improve reactivity. The choice of ligand can be critical.

  • Potential Cause: Base is not suitable.

    • Solution: A base is required to neutralize the HX produced during the reaction. Triethylamine (B128534) is a common choice. Ensure the base is dry and added in the correct stoichiometric amount.

Issue: Formation of palladium black.

  • Potential Cause: Catalyst decomposition.

    • Solution: The formation of palladium black indicates the precipitation of palladium metal, which is inactive in the catalytic cycle. This can be caused by impurities, incorrect solvent, or inappropriate reaction temperature.

Issue: Homocoupling of the aryl halide.

  • Potential Cause: A common side reaction in palladium-catalyzed cross-coupling reactions.

    • Solution: Optimizing the reaction conditions, such as temperature, solvent, and the ratio of reactants, can help to minimize this side product.[12]

Experimental Protocols

Knoevenagel Condensation for this compound

This protocol is a generalized procedure based on the Doebner modification of the Knoevenagel condensation.

Materials:

  • 4-Bromobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Perkin Reaction for this compound

This protocol is a generalized procedure for the Perkin reaction.

Materials:

  • 4-Bromobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate (or potassium acetate)

  • Water

  • Sodium carbonate solution (saturated)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with an air condenser, combine 4-bromobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).[9]

  • Heat the mixture in an oil bath to 180°C for 4-5 hours.[5]

  • Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still hot.

  • Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride.

  • Add saturated sodium carbonate solution until the mixture is alkaline to dissolve the this compound as its sodium salt.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Heck Reaction for this compound

This protocol is a generalized procedure for the Heck reaction.

Materials:

  • 4-Bromoiodobenzene (or another suitable 4-bromophenyl halide)

  • Acrylic acid

  • Palladium (II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (or another suitable solvent)

  • Hydrochloric acid (dilute)

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • To a reaction vessel, add 4-bromoiodobenzene (1 equivalent), acrylic acid (1.2 equivalents), palladium (II) acetate (1-5 mol%), and a suitable solvent like acetonitrile.

  • Add triethylamine (2 equivalents) to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for several hours, monitoring the reaction progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Recrystallize the crude this compound from an ethanol/water mixture.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Select Synthesis Method (Knoevenagel, Perkin, or Heck) react Perform Reaction start->react workup Workup and Isolation of Crude Product react->workup recrystallize Recrystallization workup->recrystallize Crude Product filter Vacuum Filtration recrystallize->filter dry Drying filter->dry characterize Characterization (TLC, Melting Point, NMR, IR) dry->characterize Pure this compound

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Product Formation low_yield->side_products impure_reagents Impure Reagents low_yield->impure_reagents suboptimal_conditions Suboptimal Conditions (Temp, Time, Catalyst) low_yield->suboptimal_conditions monitor_tlc Monitor with TLC, Extend Reaction Time incomplete_reaction->monitor_tlc optimize_conditions Optimize Reaction Conditions side_products->optimize_conditions purify_reagents Purify/Use High-Purity Reagents impure_reagents->purify_reagents suboptimal_conditions->optimize_conditions adjust_stoichiometry Adjust Reagent Stoichiometry optimize_conditions->adjust_stoichiometry Synthesis_Pathways cluster_knoevenagel Knoevenagel Condensation cluster_perkin Perkin Reaction cluster_heck Heck Reaction start_materials Starting Materials k_reagents 4-Bromobenzaldehyde + Malonic Acid start_materials->k_reagents p_reagents 4-Bromobenzaldehyde + Acetic Anhydride start_materials->p_reagents h_reagents 4-Bromophenyl Halide + Acrylic Acid start_materials->h_reagents product This compound k_reagents->product Base (e.g., Piperidine) p_reagents->product Base (e.g., NaOAc) h_reagents->product Pd Catalyst + Base

References

Technical Support Center: Bromination of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of cinnamic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of cinnamic acid, offering potential causes and solutions in a straightforward question-and-answer format.

Issue / ObservationQuestionPossible Cause(s)Suggested Solution(s)
Reaction mixture remains colored (yellow/orange/red) after the expected reaction time. Why is my reaction still colored?1. Excess Bromine: The most common cause is the presence of unreacted bromine.[1][2] 2. Incomplete Reaction: The reaction may not have gone to completion.1. Quench with Cyclohexene (B86901): Add a few drops of cyclohexene to the reaction mixture until the color disappears. Cyclohexene reacts with the excess bromine to form 1,2-dibromocyclohexane, which is soluble in common organic solvents and typically does not interfere with product isolation.[1][2] 2. Extend Reaction Time: Continue stirring or refluxing the mixture for an additional period. Monitor the reaction progress using thin-layer chromatography (TLC).
Low yield of the desired 2,3-dibromo-3-phenylpropanoic acid. What are the reasons for a low product yield?1. Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to reduced yields. 2. Side Reactions: Competing reactions such as decarboxylation or formation of byproducts can consume the starting material or product. 3. Loss during Work-up: Product may be lost during filtration, washing, or recrystallization steps.1. Optimize Conditions: Ensure the reaction is carried out at the recommended temperature. The choice of solvent (e.g., dichloromethane (B109758), glacial acetic acid) can also impact the yield.[2] 2. Minimize Side Reactions: Use anhydrous conditions to prevent the formation of bromohydrin. Avoid unnecessarily high temperatures which can promote decarboxylation. 3. Careful Handling: Ensure efficient transfer of solids during filtration and use minimal amounts of cold solvent for washing to prevent the product from dissolving.
The melting point of the product is broad or lower than the expected literature value. Why is the melting point of my product not sharp or accurate?1. Impurities: The presence of starting material, diastereomers (threo-isomer), or other side products can depress and broaden the melting point range.[3] 2. Incomplete Drying: Residual solvent (e.g., acetic acid, ethanol, water) in the final product will lower the melting point.[4]1. Purification: Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to remove impurities.[5] 2. Thorough Drying: Ensure the product is completely dry by air-drying followed by placing it in a desiccator or vacuum oven.
The product obtained is an oil or fails to crystallize. Why is my product an oil instead of a solid?1. Presence of Impurities: Significant amounts of impurities can inhibit crystallization. 2. Formation of a Diastereomeric Mixture: If both syn- and anti-addition occur, the resulting mixture of diastereomers may have a lower melting point or exist as an oil.1. Purification: Attempt to purify the oil using column chromatography. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure product if available. Cooling the solution in an ice bath may also promote crystallization.
Formation of an unexpected byproduct. I have an unexpected peak in my NMR/GC-MS. What could it be?1. Decarboxylation Product: Formation of β-bromostyrene or dibromostyrene via decarboxylation of the cinnamic acid derivative.[1][6] 2. Bromohydrin: If water is present in the reaction, 2-bromo-3-hydroxy-3-phenylpropanoic acid can form.[7] 3. Aromatic Bromination: Electrophilic substitution on the phenyl ring can occur, though it is generally a minor side reaction.1. Control Reaction Temperature: Avoid excessive heat to minimize decarboxylation.[8] 2. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent bromohydrin formation. 3. Characterize the Byproduct: Use spectroscopic techniques (NMR, MS, IR) to identify the structure of the unexpected product and adjust reaction conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of the bromination of trans-cinnamic acid?

The bromination of trans-cinnamic acid proceeds primarily through an anti-addition mechanism. This results in the formation of the erythro-diastereomer, which is a racemic mixture of (2R, 3S)-2,3-dibromo-3-phenylpropanoic acid and (2S, 3R)-2,3-dibromo-3-phenylpropanoic acid.[3][9] The threo-diastereomer, resulting from syn-addition, is not the expected major product.

Q2: How can I distinguish between the erythro and threo diastereomers?

The two diastereomers have significantly different melting points, which is the most common method for identification.

  • erythro-2,3-dibromo-3-phenylpropanoic acid: ~202-204 °C[3]

  • threo-2,3-dibromo-3-phenylpropanoic acid: ~93.5-95 °C[3]

A sharp melting point close to 204 °C indicates the formation of the desired erythro isomer. A lower, broader melting point may suggest the presence of the threo isomer as an impurity.

Q3: What is the role of the solvent in this reaction?

The solvent not only dissolves the reactants but can also influence the reaction pathway.

  • Inert, non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are commonly used and favor the desired electrophilic addition.[2]

  • Protic or nucleophilic solvents like water or alcohols can participate in the reaction by attacking the intermediate bromonium ion, leading to the formation of bromohydrins or bromoethers as side products.[7]

  • Glacial acetic acid is also a common solvent; however, it is crucial to remove it completely during work-up as it can be difficult to dry from the product.[1]

Q4: Is it necessary to use elemental bromine (Br₂), or are there safer alternatives?

Elemental bromine is highly corrosive and toxic. Safer alternatives that generate bromine in situ are often preferred, such as:

  • Pyridinium (B92312) tribromide (PyHBr₃): A stable, crystalline solid that is easier and safer to handle than liquid bromine.[5]

Q5: What is the mechanism of the main reaction?

The reaction proceeds via an electrophilic addition mechanism. The π-electrons of the alkene double bond in cinnamic acid attack a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge (anti-attack), resulting in the observed anti-addition product.[9]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Yield and Purity

Brominating AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Br₂DichloromethaneReflux30 min80-93[2]
Pyridinium TribromideGlacial Acetic Acid601 hourNot specified[5]
Br₂2-PropanolRoom Temp< 5 min> 95[10]
Br₂ in Acetic AcidGlacial Acetic Acid5015 minNot specified[3]

Table 2: Melting Points of Possible Products

CompoundStereochemistryMelting Point (°C)Reference
erythro-2,3-dibromo-3-phenylpropanoic acid(2R, 3S) and (2S, 3R)202-204[3]
threo-2,3-dibromo-3-phenylpropanoic acid(2R, 3R) and (2S, 3S)93.5-95[3]
trans-Cinnamic Acid (Starting Material)E-isomer~133[3]

Experimental Protocols

Protocol 1: Bromination of trans-Cinnamic Acid with Elemental Bromine in Dichloromethane

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve trans-cinnamic acid in dichloromethane.

  • From the dropping funnel, add a solution of bromine in dichloromethane dropwise to the cinnamic acid solution with stirring.

  • After the addition is complete, gently reflux the mixture for approximately 30 minutes. The product will start to precipitate.

  • If the red-brown color of bromine disappears, add more bromine solution dropwise until a faint color persists.

  • If excess bromine remains at the end of the reaction, add a few drops of cyclohexene to quench it.

  • Cool the reaction mixture in an ice bath to complete the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold dichloromethane.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure erythro-2,3-dibromo-3-phenylpropanoic acid.

  • Dry the purified product and determine its melting point and yield.

Protocol 2: Bromination using Pyridinium Tribromide in Glacial Acetic Acid

  • In a round-bottom flask, combine trans-cinnamic acid and pyridinium tribromide in glacial acetic acid.

  • Add a magnetic stir bar and fit the flask with a reflux condenser.

  • Heat the mixture in a water bath at approximately 60 °C with stirring for about 1 hour.

  • After the reaction is complete, cool the mixture to room temperature and then add water to precipitate the crude product.

  • Cool the mixture in an ice bath to ensure complete crystallization.

  • Collect the product by vacuum filtration and wash thoroughly with cold water to remove acetic acid.

  • Recrystallize the crude product from a suitable solvent.

  • Dry the final product and characterize it by determining its melting point and calculating the yield.[5]

Visualizations

Bromination_Pathway cluster_main Main Reaction Pathway (Anti-Addition) cluster_side Potential Side Reactions Cinnamic_Acid trans-Cinnamic Acid Bromonium_Ion Cyclic Bromonium Ion Intermediate Cinnamic_Acid->Bromonium_Ion + Br₂ Decarboxylation Decarboxylation Cinnamic_Acid->Decarboxylation Heat Aromatic_Bromination Aromatic Bromination Cinnamic_Acid->Aromatic_Bromination + Br₂ (Lewis Acid) Erythro_Product erythro-2,3-dibromo-3- phenylpropanoic acid (Racemic Mixture) Bromonium_Ion->Erythro_Product + Br⁻ (anti-attack) Bromohydrin_Formation Bromohydrin Formation Bromonium_Ion->Bromohydrin_Formation + H₂O (if present) Vinyl_Bromide β-Bromostyrene Decarboxylation->Vinyl_Bromide Bromohydrin 2-bromo-3-hydroxy-3- phenylpropanoic acid Bromohydrin_Formation->Bromohydrin Ring_Brominated Ring-Brominated Product Aromatic_Bromination->Ring_Brominated

Caption: Main reaction pathway and potential side reactions in the bromination of cinnamic acid.

Troubleshooting_Workflow Start Experiment Start Reaction Bromination Reaction Start->Reaction Observation Observe Outcome Reaction->Observation Success Desired Product Obtained (High Yield, Correct M.P.) Observation->Success Successful Issue_Color Issue: Persistent Color Observation->Issue_Color Problem Issue_Yield Issue: Low Yield Observation->Issue_Yield Problem Issue_MP Issue: Incorrect M.P. Observation->Issue_MP Problem Solution_Color Solution: - Quench with Cyclohexene - Extend Reaction Time Issue_Color->Solution_Color Solution_Color->Reaction Re-evaluate Solution_Yield Solution: - Optimize Conditions - Minimize Side Reactions Issue_Yield->Solution_Yield Solution_Yield->Reaction Re-evaluate Solution_MP Solution: - Recrystallize - Ensure Thorough Drying Issue_MP->Solution_MP Solution_MP->Reaction Re-evaluate

Caption: A logical workflow for troubleshooting common issues in cinnamic acid bromination.

References

Overcoming solubility issues of 4-Bromocinnamic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 4-Bromocinnamic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is an organic compound with the chemical formula C9H7BrO2.[1] It is a white to off-white crystalline powder.[1] Structurally, it is a cinnamic acid molecule with a bromine atom on the phenyl ring.[2] This compound is generally soluble in organic solvents like ethanol (B145695), ethyl acetate, and DMSO, but has limited to no solubility in water.[3][4][5][6]

Q2: Why is this compound insoluble in water?

A2: The insolubility of this compound in water is due to its molecular structure. The presence of the nonpolar benzene (B151609) ring and the carbon-carbon double bond makes the molecule predominantly hydrophobic. While the carboxylic acid group can participate in hydrogen bonding, its influence is not sufficient to overcome the nonpolar character of the rest of the molecule, leading to poor aqueous solubility.

Q3: In which organic solvents is this compound known to be soluble?

A3: this compound is reported to be soluble in several organic solvents, including:

  • Ethanol[2][3]

  • Ethyl acetate[3][4]

  • Dimethyl sulfoxide (B87167) (DMSO)[3][4][5]

  • Acetone[2]

  • Chloroform (used in synthesis of its anhydride)[7]

  • Dichloromethane (used in bromination reactions of cinnamic acid)[8]

  • Glacial Acetic Acid (used as a solvent for reactions)[9][10]

Q4: Can I heat the solvent to improve the solubility of this compound?

A4: Yes, heating can significantly improve the solubility of this compound in most suitable organic solvents. This is a common technique used in recrystallization procedures to dissolve the solute in a minimal amount of hot solvent.[11][12] However, it is crucial to be aware of the solvent's boiling point and the thermal stability of other reactants in your mixture.

Q5: How does pH affect the solubility of this compound in aqueous solutions?

A5: The pH of an aqueous solution has a profound effect on the solubility of this compound. As a carboxylic acid, it is acidic (predicted pKa ≈ 4.35).[1] In basic solutions (pH > pKa), the carboxylic acid group deprotonates to form the 4-bromocinnamate carboxylate salt. This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in its solubility in water.

Solubility Data

The following table summarizes the qualitative solubility of this compound in various common laboratory solvents based on available data.

SolventSolubilityNotes
WaterInsoluble / Sparingly Soluble[1][2][3][4]
EthanolSoluble[2][3][4]
Ethyl AcetateSoluble[3][4]
DMSOSoluble[3][4]
AcetoneSoluble[2]
ChloroformSolubleUsed as a reaction solvent.[7]
DichloromethaneSolubleUsed as a reaction solvent for similar compounds.[8]
Glacial Acetic AcidSoluble with heatingOften used as a reaction solvent.[9]

Troubleshooting Guide

Problem: My this compound is not dissolving in the chosen reaction solvent.

  • Solution 1: Apply Heat. Gently warm the mixture while stirring. Many organic reactions are performed at elevated temperatures, which will aid in dissolution. Ensure the temperature does not exceed the boiling point of the solvent or degrade other components.

  • Solution 2: Use a Co-solvent. If a single solvent is ineffective, a co-solvent system can be employed. For example, if your reaction is primarily in a nonpolar solvent like toluene, adding a small amount of a more polar solvent in which this compound is highly soluble, such as DMSO or ethanol, can aid dissolution.

  • Solution 3: Increase Solvent Volume. You may be attempting to create a solution that is too concentrated. Try increasing the amount of solvent. However, be mindful of how this dilution will affect reaction kinetics.

  • Solution 4: Utilize Sonication. Place the flask in an ultrasonic bath. The high-frequency sound waves can help break down solid agglomerates and accelerate the dissolving process.

Problem: The compound precipitates out of solution during the reaction.

  • Solution 1: Maintain Temperature. The temperature of the reaction mixture may have dropped, causing the solubility to decrease. Ensure consistent heating and monitoring throughout the experiment.

  • Solution 2: Check for Product Insolubility. The product of your reaction may be insoluble in the chosen solvent, causing it to precipitate as it forms. This can be beneficial for product isolation. If this is undesirable, a different solvent system must be devised where all components remain in solution.

  • Solution 3: pH Change. In aqueous or protic solvents, a change in pH during the reaction could cause the this compound or its product to precipitate. Buffer the reaction mixture if maintaining a specific pH is critical for solubility.

Experimental Protocols

Protocol 1: General Dissolution in an Organic Solvent (e.g., Ethanol)
  • Preparation: Place the desired mass of this compound into a clean, dry flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a portion of the solvent (e.g., ethanol) to the flask. Start with an amount that you estimate will be close to the final desired concentration.

  • Stirring: Begin stirring the mixture at room temperature.

  • Heating (if necessary): If the solid does not dissolve, gently heat the flask using a water bath or heating mantle while continuing to stir. Increase the temperature gradually.

  • Incremental Solvent Addition: If the solid is still not fully dissolved near the solvent's boiling point, add small additional volumes of the hot solvent until a clear solution is achieved.[12]

Protocol 2: Dissolution in an Aqueous System via pH Adjustment
  • Suspension: Suspend the this compound in the desired volume of water. The acid will not dissolve at this stage.

  • Basification: While stirring, add a suitable base (e.g., 1M Sodium Hydroxide) dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution. As the base is added, the carboxylic acid will be converted to its carboxylate salt.

  • Dissolution: Continue adding the base until the this compound has completely dissolved and the solution is clear. The final pH will be in the basic range.

  • Reaction: Proceed with your reaction. Be aware that the basic conditions may affect other reagents or the reaction pathway.

Protocol 3: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol is for purifying crude this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate and add the ethanol in small portions until the solid is just dissolved.[9][12]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Induce Cloudiness: Remove the solution from the heat. Add hot water dropwise until the solution just begins to turn cloudy and the cloudiness persists.[9] This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.[9]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals completely before measuring the final mass and melting point.

Visualizations

G cluster_0 Troubleshooting Workflow for Dissolving this compound start Start: Insoluble This compound heat 1. Apply Gentle Heat (e.g., Water Bath) start->heat sonicate 2. Use Sonication heat->sonicate Still Insoluble success Success: Clear Solution heat->success Dissolved solvent 3. Modify Solvent System sonicate->solvent Still Insoluble sonicate->success Dissolved ph_adjust 4. Adjust pH (for aqueous systems) solvent->ph_adjust Still Insoluble solvent->success Dissolved ph_adjust->success Dissolved G cluster_1 Solvent Selection Guide q1 What is the nature of the reaction? polar_protic Polar Protic q1->polar_protic Protic Solvent Needed polar_aprotic Polar Aprotic q1->polar_aprotic Aprotic Solvent Needed aqueous Aqueous q1->aqueous Water-based System solv1 Try: Ethanol, Glacial Acetic Acid polar_protic->solv1 solv2 Try: DMSO, Acetone, Ethyl Acetate polar_aprotic->solv2 solv3 Use pH Adjustment: Add Base (e.g., NaOH, KOH) to form soluble salt aqueous->solv3 G cluster_2 Mechanism of Increased Aqueous Solubility via Deprotonation compound This compound (Insoluble in Water) base + OH⁻ (from Base) product 4-Bromocinnamate Anion (Soluble in Water) compound->product Deprotonation water + H₂O

References

Technical Support Center: Optimization of Reaction Conditions for 4-Bromocinnamic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 4-bromocinnamic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the coupling reactions of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

General Issues

Q1: My reaction is showing low or no conversion of this compound. What are the primary factors to investigate?

A1: Low or no conversion is a frequent challenge and can stem from several sources. Systematically evaluate the following:

  • Catalyst Activity: The palladium catalyst is paramount. Ensure it is fresh and has been stored under an inert atmosphere. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species, and inefficient reduction can lead to low activity. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system.[1]

  • Reagent Quality: Verify the purity of all reagents. This compound should be pure, and the coupling partner (boronic acid, alkene, or alkyne) should be of high quality. Solvents must be anhydrous and properly degassed, as oxygen can deactivate the catalyst and ligands.[1]

  • Reaction Conditions: Inadequate temperature, insufficient reaction time, or poor mixing can all lead to incomplete reactions. Many Suzuki and Heck couplings require heating to proceed at an appreciable rate.[1]

  • Inhibition by Carboxylic Acid: The carboxylic acid group of this compound can potentially coordinate to the palladium center and inhibit catalysis. Using a stronger base or converting the carboxylic acid to an ester prior to coupling are possible solutions.

Q2: I am observing significant formation of side products. What are the common side reactions and how can I minimize them?

A2: Side product formation reduces the yield and complicates purification. Common side reactions include:

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two boronic acid molecules in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction). It is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for minimizing homocoupling.[2]

  • Dehalogenation: The replacement of the bromine atom on this compound with a hydrogen atom can occur, particularly in the presence of certain bases or impurities that can act as hydride sources.

  • Decarboxylation: Cinnamic acids can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 4-bromostyrene. This can be a significant issue in Heck-type reactions.[3][4][5] Using milder reaction conditions may help to reduce this side reaction.

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling of this compound has a low yield. What specific parameters should I optimize?

A3: For low-yielding Suzuki-Miyaura reactions with this compound, consider the following optimizations:

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility of the base and the deprotonated carboxylic acid can significantly impact the reaction. A screen of different bases is often necessary.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio of organic solvent to water can affect the solubility of the reactants and the overall reaction rate.

  • Ligand Choice: The phosphine (B1218219) ligand plays a crucial role in stabilizing the palladium catalyst. For the electron-deficient this compound, electron-rich and bulky phosphine ligands can be beneficial.

  • Boronic Acid Stability: Boronic acids can be unstable and undergo protodeboronation. Using a slight excess of the boronic acid or employing more stable boronic esters (e.g., pinacol (B44631) esters) can improve yields.[1]

Heck Coupling

Q4: In the Heck reaction of this compound with an alkene, I am getting a mixture of regioisomers and low E/Z selectivity. How can I improve this?

A4: Regio- and stereoselectivity are key challenges in the Heck reaction.

  • Ligand Control: The ligand used can influence the regioselectivity of the alkene insertion. Bulky phosphine ligands often favor insertion at the less substituted carbon of the alkene.

  • Reaction Conditions: The choice of base and solvent can also affect selectivity. For instance, in some cases, the use of a specific base can favor the formation of one isomer over another.

  • Alkene Substitution: The electronic nature of the alkene coupling partner plays a significant role. Electron-deficient alkenes, such as acrylates, are generally more reactive and can lead to higher selectivity.

Sonogashira Coupling

Q5: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and gives a low yield. What should I try?

A5: Sluggish Sonogashira couplings can often be improved by addressing the following:

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). Ensure that the copper source is fresh and active. However, be aware that the copper co-catalyst can also promote the undesirable homocoupling of the terminal alkyne.[6]

  • Copper-Free Conditions: If homocoupling is a major issue, consider switching to a copper-free Sonogashira protocol. These methods often require specific ligands and bases to facilitate the reaction.

  • Base and Solvent: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is typically used and can also serve as the solvent. For less reactive substrates, a stronger base in a polar aprotic solvent like DMF may be necessary.[7]

  • Temperature: While many Sonogashira reactions proceed at room temperature, elevating the temperature can increase the reaction rate for less reactive aryl bromides.[7]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical starting conditions for the coupling of this compound. These are intended as a guide, and optimization is often necessary for specific substrates and desired outcomes.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterCondition 1Condition 2Condition 3
Pd Catalyst (mol%) Pd(PPh₃)₄ (3)Pd(OAc)₂ (2) / SPhos (4)PdCl₂(dppf) (3)
Base (equiv.) K₂CO₃ (2)K₃PO₄ (3)Cs₂CO₃ (2.5)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF/H₂O (5:1)
Temperature (°C) 9010080
Typical Yield (%) 70-8580-9575-90

Table 2: Heck Coupling of this compound with Ethyl Acrylate

ParameterCondition 1Condition 2Condition 3
Pd Catalyst (mol%) Pd(OAc)₂ (1)PdCl₂(PPh₃)₂ (2)Herrmann's Catalyst (0.5)
Base (equiv.) Et₃N (1.5)K₂CO₃ (2)NaOAc (2)
Solvent DMFNMPAcetonitrile
Temperature (°C) 120140110
Typical Yield (%) 65-8075-9070-85

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

ParameterCondition 1 (with Cu)Condition 2 (Copper-Free)Condition 3 (with Cu)
Pd Catalyst (mol%) PdCl₂(PPh₃)₂ (2)Pd(OAc)₂ (2) / XPhos (4)Pd(PPh₃)₄ (3)
Cu Source (mol%) CuI (5)NoneCuI (10)
Base (equiv.) Et₃N (3)K₂CO₃ (2)Diisopropylamine (3)
Solvent THFDioxaneToluene
Temperature (°C) 6080Room Temperature
Typical Yield (%) 70-8575-9065-80

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Heck Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and a phosphine ligand if required.

  • Add the degassed solvent (e.g., 10 mL of DMF) and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.).

  • Add the alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture and filter off any solids.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) source (e.g., CuI, 0.05 mmol, 5 mol%).

  • Add the degassed solvent (e.g., 10 mL of THF) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.

  • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Wash the solution with saturated aqueous NH₄Cl to remove the copper catalyst, followed by brine.

  • Dry the organic layer, concentrate, and purify the product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add this compound, Coupling Partner, & Base B 2. Add Palladium Catalyst & Ligand (if needed) A->B C 3. Add Degassed Solvent B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress (TLC, LC-MS, GC-MS) D->E F 6. Quench Reaction & Aqueous Workup E->F G 7. Extraction with Organic Solvent F->G H 8. Drying & Concentration G->H I 9. Purification (Chromatography/Recrystallization) H->I

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Flowchart Start Low or No Product Yield? Catalyst Check Catalyst Activity - Use fresh catalyst - Consider precatalyst vs. Pd(0) Start->Catalyst Yes Reagents Verify Reagent Purity - Degas solvents - Check purity of starting materials Catalyst->Reagents If no improvement Conditions Optimize Reaction Conditions - Increase temperature/time - Ensure proper mixing Reagents->Conditions If no improvement SideProducts Significant Side Products? Conditions->SideProducts If yield improves, but... or if this is the main issue Homocoupling Homocoupling? - Rigorous degassing - Use Pd(0) source SideProducts->Homocoupling Yes Dehalogenation Dehalogenation? - Change base - Use aprotic solvent SideProducts->Dehalogenation No, other side products Success Problem Solved SideProducts->Success No Homocoupling->Success Decarboxylation Decarboxylation? - Lower reaction temperature Dehalogenation->Decarboxylation If not dehalogenation Dehalogenation->Success Decarboxylation->Success

Caption: Troubleshooting decision tree for common coupling reaction issues.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Pd(II)Complex (Ar)Pd(II)(Br)L₂ Pd(0)L2->Pd(II)Complex Oxidative Addition (this compound) Transmetalation (Ar)Pd(II)(Ar')L₂ Pd(II)Complex->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: 4-Bromocinnamic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of 4-Bromocinnamic acid in chemical reactions, with a primary focus on preventing its unintended decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem with this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of 4-bromostyrene (B1200502), an undesired byproduct. This side reaction is problematic as it reduces the yield of the desired product and introduces impurities that can be difficult to separate. The reaction is often promoted by heat, certain catalysts, and basic or acidic conditions.

Q2: Under what conditions is this compound prone to decarboxylation?

A2: this compound can undergo decarboxylation under various conditions, particularly at elevated temperatures. The presence of strong acids, bases, or certain transition metal catalysts can facilitate this process. For instance, in palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions, high temperatures and certain basic conditions can favor the decarboxylation pathway.

Q3: Can protecting the carboxylic acid group prevent decarboxylation?

A3: Yes, protecting the carboxylic acid, typically by converting it into an ester (e.g., methyl or ethyl ester), is a common and effective strategy to prevent decarboxylation.[1] The ester group is generally more stable under many reaction conditions that would cause the free carboxylic acid to decarboxylate. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthesis.

Q4: Are there specific catalysts that are known to promote or suppress the decarboxylation of cinnamic acids?

A4: Yes, the choice of catalyst and ligands is crucial. While some palladium catalysts under certain conditions can promote decarboxylation, the use of appropriate phosphine (B1218219) ligands can help to stabilize the catalytic species and favor the desired coupling reaction over decarboxylation. For example, bulky electron-donating phosphine ligands are often employed to improve the efficiency and selectivity of cross-coupling reactions. Conversely, some copper and silver catalysts are known to effectively promote decarboxylation.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when using this compound in Suzuki and Heck cross-coupling reactions.

Issue 1: Significant formation of 4-bromostyrene (decarboxylation byproduct) in a Suzuki-Miyaura Coupling Reaction.

This guide will help you diagnose and resolve the issue of unintended decarboxylation during the Suzuki-Miyaura coupling of this compound.

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
High Reaction Temperature Reduce the reaction temperature. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate (e.g., 60-80 °C).Elevated temperatures provide the activation energy needed for the decarboxylation side reaction.
Inappropriate Base Switch to a milder base. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of stronger bases like hydroxides (e.g., NaOH, KOH).Strong bases can promote the decarboxylation of the carboxylic acid. Milder bases are often sufficient to facilitate the transmetalation step in the Suzuki coupling without promoting significant decarboxylation.[2]
Unsuitable Ligand Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.These ligands can stabilize the palladium center and promote the desired reductive elimination step of the catalytic cycle, outcompeting the decarboxylation pathway.
Solvent Effects Use a polar aprotic solvent like dioxane, THF, or DMF. In some cases, a mixture of an organic solvent and water can be beneficial.The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. Optimizing the solvent system can help to suppress side reactions.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.Extended reaction times at elevated temperatures increase the likelihood of decarboxylation.

Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling to Minimize Decarboxylation

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound to minimize the formation of the decarboxylated byproduct.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.

    • Add the catalyst solution to the Schlenk flask.

    • Heat the reaction mixture to 80 °C and stir.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Workflow for Troubleshooting Decarboxylation in Suzuki Coupling

G start High Decarboxylation Observed temp Reduce Temperature (e.g., to 80°C) start->temp check1 Decarboxylation Reduced? temp->check1 base Switch to Milder Base (e.g., K3PO4) check2 Decarboxylation Reduced? base->check2 ligand Use Bulky Phosphine Ligand (e.g., SPhos) check3 Decarboxylation Reduced? ligand->check3 solvent Optimize Solvent (e.g., Dioxane/H2O) check4 Decarboxylation Reduced? solvent->check4 protect Protect Carboxylic Acid (Esterification) check1->base No success Problem Solved check1->success Yes check2->ligand No check2->success Yes check3->solvent No check3->success Yes check4->success Yes fail Consider Protecting Group Strategy check4->fail No fail->protect

Caption: Troubleshooting workflow for decarboxylation in Suzuki coupling.

Issue 2: Poor yield and formation of 4-bromostyrene in a Heck Reaction.

This guide addresses the common problem of decarboxylation during the Heck reaction with this compound.

Comparative Data on Reaction Conditions for Heck Reaction

The following table summarizes the effect of different reaction parameters on the yield of the desired coupled product and the formation of the decarboxylated byproduct. Data is compiled from various studies on similar substrates and serves as a guideline for optimization.

ParameterCondition ACondition BCondition CExpected Outcome
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)Sodium Acetate (NaOAc)K₂CO₃ and NaOAc are generally milder and may reduce decarboxylation compared to stronger organic bases.
Ligand None (ligandless)Triphenylphosphine (PPh₃)Tricyclohexylphosphine (PCy₃)Bulky and electron-donating ligands like PCy₃ can improve catalyst stability and selectivity, reducing side reactions.
Solvent DMFNMPDioxanePolar aprotic solvents are standard, but their specific interactions can influence the reaction outcome.
Temperature 120 °C100 °C80 °CLower temperatures are highly recommended to minimize decarboxylation.

Experimental Protocol: Optimized Heck Reaction to Suppress Decarboxylation

This protocol provides a robust starting point for performing a Heck reaction with this compound while minimizing decarboxylation.

  • Reagents:

    • This compound (1.0 equiv)

    • Alkene (e.g., ethyl acrylate) (1.5 equiv)

    • Pd(OAc)₂ (1 mol%)

    • Tricyclohexylphosphine (PCy₃) (2 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a sealed tube, combine this compound, K₂CO₃, Pd(OAc)₂, and PCy₃.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

    • Add anhydrous DMF and the alkene via syringe.

    • Seal the tube and heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Logical Relationship for Preventing Decarboxylation in Cross-Coupling Reactions

G cluster_0 Reaction Parameters cluster_1 Desired Outcome Temperature Temperature Suppressed Decarboxylation Suppressed Decarboxylation Temperature->Suppressed Decarboxylation Lower Base Base Base->Suppressed Decarboxylation Milder Ligand Ligand High Yield of Coupled Product High Yield of Coupled Product Ligand->High Yield of Coupled Product Bulky, e⁻ donating Solvent Solvent Solvent->High Yield of Coupled Product Optimized Polarity Suppressed Decarboxylation->High Yield of Coupled Product

Caption: Key parameters influencing the prevention of decarboxylation.

Signaling Pathway for Decarboxylation vs. Desired Coupling

The following diagram illustrates the competing reaction pathways for this compound in a palladium-catalyzed cross-coupling reaction.

G 4-Bromocinnamic_Acid This compound Oxidative_Addition Oxidative Addition 4-Bromocinnamic_Acid->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd(II)_Complex Decarboxylation Decarboxylation (Undesired Pathway) Aryl_Pd(II)_Complex->Decarboxylation High Temp, Strong Base Coupling_Pathway Desired Coupling Pathway Aryl_Pd(II)_Complex->Coupling_Pathway 4-Bromostyrene 4-Bromostyrene Decarboxylation->4-Bromostyrene Transmetalation_or_Insertion Transmetalation (Suzuki) or Alkene Insertion (Heck) Coupling_Pathway->Transmetalation_or_Insertion Coupling_Partner Coupling Partner (e.g., Boronic Acid or Alkene) Coupling_Partner->Transmetalation_or_Insertion Coupled_Pd(II)_Intermediate Coupled Pd(II) Intermediate Transmetalation_or_Insertion->Coupled_Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Coupled_Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled_Product Desired Coupled Product Reductive_Elimination->Coupled_Product

Caption: Competing pathways of decarboxylation and cross-coupling.

References

Troubleshooting peak broadening in NMR of 4-Bromocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak broadening in the NMR analysis of 4-Bromocinnamic acid.

Troubleshooting Guide: Resolving Peak Broadening

Question: Why are the peaks in the 1H NMR spectrum of my this compound sample broad?

Peak broadening in the NMR spectrum of this compound can arise from instrumental issues, sample preparation errors, or inherent chemical properties of the molecule. Follow this guide to diagnose and resolve the issue.

Step 1: Differentiating Between Instrumental and Sample-Related Issues

First, examine the entire spectrum, including the residual solvent peak and any internal standards (e.g., TMS).

  • If all peaks (analyte, solvent, standard) are broad: The issue is likely instrumental, most commonly poor magnetic field homogeneity.[1][2][3]

    • Solution: Re-shim the spectrometer. If this does not resolve the issue, the instrument may require service by a qualified technician.[2][3]

  • If only the this compound peaks are broad: The problem is related to the sample itself. Proceed to the next steps.

Step 2: Addressing Sample Preparation and Concentration Effects

Improper sample preparation is a common source of poor spectral quality.[3]

Issue: High Concentration and Aggregation

Aromatic carboxylic acids like this compound can form intermolecular hydrogen bonds and engage in π-stacking, leading to aggregation, especially at high concentrations.[3][4] This increases the solution's viscosity and slows molecular tumbling, resulting in broader peaks.[3][5]

  • Solution 1: Dilute the Sample. Prepare a new, more dilute sample. Slower molecular motion for larger molecules or aggregates leads to shorter T2 relaxation times and broader peaks.[5]

  • Solution 2: Change the Solvent. Use a solvent that can disrupt hydrogen bonding, such as DMSO-d6 or Methanol-d4.[4][6] These solvents can form hydrogen bonds with the analyte, preventing self-aggregation.[4]

Issue: Poor Solubility and Particulate Matter

Undissolved particles will severely degrade the magnetic field homogeneity, causing broad and distorted peaks.[2][3][7]

  • Solution: Ensure your sample is fully dissolved. If necessary, filter the sample through a pipette with a cotton or glass wool plug into a clean NMR tube.[7][8][9]

Issue: Paramagnetic Impurities

The presence of paramagnetic substances, such as dissolved molecular oxygen or trace metal ions, can cause significant peak broadening.[1][3]

  • Solution: Degas the sample by bubbling an inert gas like nitrogen or argon through the solution before capping the NMR tube.

Step 3: Investigating Chemical Exchange Phenomena

The carboxylic acid proton of this compound is acidic and can undergo chemical exchange with other labile protons, such as trace amounts of water in the solvent.[10][11]

  • Observation: The carboxylic acid proton peak (typically around 10-13 ppm) may be particularly broad or even unobservable.[11][12]

  • Solution 1: D2O Exchange. Add a drop of deuterium (B1214612) oxide (D2O) to the NMR tube and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear, confirming its identity.

  • Solution 2: Use a Dry Solvent. Ensure that the deuterated solvent used is anhydrous.

The following diagram outlines a systematic workflow for troubleshooting peak broadening in the NMR analysis of this compound.

G Troubleshooting Workflow for NMR Peak Broadening A Start: Broad Peaks Observed B Examine All Peaks (Analyte, Solvent, Standard) A->B C All Peaks Broad? B->C D Instrumental Issue: Poor Shimming C->D Yes F Sample-Specific Issue C->F No E Re-shim Spectrometer D->E N Problem Resolved E->N G Check for Particulate Matter F->G H Visible Particles? G->H I Filter Sample H->I Yes J High Concentration / Aggregation? H->J No I->J K Dilute Sample or Change to Polar Solvent (e.g., DMSO-d6) J->K L Chemical Exchange? K->L M Perform D2O Exchange L->M M->N

Caption: A step-by-step workflow for troubleshooting broad NMR peaks.

Quantitative Data Summary

The following table provides recommended parameters for preparing an NMR sample of this compound.

ParameterRecommendationRationale
Concentration (¹H NMR) 1-10 mg / 0.5-0.6 mLTo avoid aggregation and viscosity-related broadening.[7][8]
Concentration (¹³C NMR) 10-50 mg / 0.5-0.6 mLHigher concentration is needed due to the lower sensitivity of ¹³C nucleus.[7][8]
Recommended Solvents CDCl₃, DMSO-d₆, Acetone-d₆CDCl₃ is common for non-polar compounds, while DMSO-d₆ can disrupt hydrogen bonding and prevent aggregation.[2][6]
Solvent Volume 0.5 - 0.6 mLEnsures sufficient sample height (~40 mm) in a standard 5 mm NMR tube for proper shimming.[7]

Experimental Protocols

Protocol 1: Standard Sample Preparation

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Gently vortex or sonicate the vial until the solid is completely dissolved.[13]

  • If any particulate matter remains, filter the solution through a pipette with a cotton plug directly into a clean 5 mm NMR tube.[8][9]

  • Cap the NMR tube and wipe the outside with a lint-free tissue before inserting it into the spectrometer.[13]

Protocol 2: D₂O Exchange for Identification of Labile Protons

  • Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the sample.

  • Cap the tube and gently invert it several times to mix.

  • Re-acquire the ¹H NMR spectrum. The peak corresponding to the carboxylic acid proton should disappear or significantly decrease in intensity.

Frequently Asked Questions (FAQs)

Q1: Why does the carboxylic acid proton of this compound often appear as a broad singlet? The hydroxyl proton of the carboxylic acid group is acidic and can participate in rapid chemical exchange with other labile protons, such as trace water in the solvent, or through intermolecular hydrogen bonding with other this compound molecules.[10][11] This exchange process occurs on a timescale comparable to the NMR experiment, leading to a broadening of the signal.[5][10]

Q2: Can the pH of the sample affect the NMR spectrum? Yes, the chemical shifts of carbons near the carboxylic acid group can be pH-dependent.[14][15] While not a primary cause of broadening unless the pH is near the pKa and exchange is intermediate, significant changes in pH will alter the ionization state of the carboxylic acid, leading to changes in chemical shifts.[14]

Q3: How does molecular aggregation of this compound lead to peak broadening? this compound can self-associate in solution through hydrogen bonding between the carboxylic acid groups and π-stacking of the aromatic rings. This forms larger molecular aggregates. These larger entities tumble more slowly in solution, which leads to a shorter transverse relaxation time (T₂) and, consequently, broader NMR signals.[3][5]

The diagram below illustrates the intermolecular interactions that can lead to the aggregation of this compound molecules.

G Intermolecular Interactions of this compound cluster_2 Intermolecular Interactions of this compound A Molecule A (this compound) B Molecule B (this compound) A->B H-Bond Result Formation of Larger Aggregates C Molecule C (Aromatic Ring) D Molecule D (Aromatic Ring) C->D π-π Interaction Broadening Slower Molecular Tumbling -> Shorter T2 -> Peak Broadening Result->Broadening

Caption: Aggregation of this compound via H-bonding and π-stacking.

Q4: I've tried diluting the sample, but the peaks are still broad. What should I try next? If dilution does not resolve the issue, consider changing to a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆ or Methanol-d₄.[4] If that fails, the broadening may be due to paramagnetic impurities. Try preparing a fresh sample, ensuring all glassware is scrupulously clean, and degassing the solvent before use.

Q5: Could the choice of NMR tube affect the spectral quality? Yes, using low-quality or scratched NMR tubes can negatively impact magnetic field homogeneity and lead to broader peaks.[13] Always use clean, high-quality NMR tubes for the best results.[9]

References

Technical Support Center: Synthesis of 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromocinnamic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Perkin Reaction: - Incomplete reaction due to insufficient heating or reaction time.[1][2] - Presence of moisture, which can hydrolyze acetic anhydride (B1165640) and deactivate the catalyst.[1] - Suboptimal reagent molar ratio.[1] - Side reactions such as aldol (B89426) condensation or self-condensation of the anhydride.[1][2]Perkin Reaction: - Ensure the reaction is heated to the optimal temperature (typically 160-180°C) for a sufficient duration (4-10 hours).[1] - Use anhydrous sodium acetate (B1210297) and thoroughly dry all glassware.[1] - A common molar ratio for similar reactions is 1 (aldehyde) : 1.5 (acetic anhydride) : 0.6 (sodium acetate).[1] - Control the reaction temperature and time to minimize side reactions.[1]
Heck Reaction: - Inefficient catalyst system or catalyst deactivation. - Incorrect choice of base or solvent.[3] - Low catalyst loading.[4]Heck Reaction: - Screen different palladium catalysts and ligands. Pd(OAc)₂ is a common choice.[3][5] - Optimize the base (e.g., sodium carbonate) and solvent (e.g., water).[3] - For difficult reactions, consider increasing the catalyst loading.[4]
Formation of Resinous/Tar-like Byproducts - Prolonged heating at high temperatures, leading to polymerization and charring.[1]- Avoid excessively high temperatures and prolonged heating.[1] Monitor the reaction progress closely.
Product is Colored (Not White) - Presence of residual bromine.[6]- Wash the product thoroughly with a suitable solvent, such as methanol, to remove traces of bromine.[6]
Difficulty in Product Purification - Traces of starting materials or byproducts co-precipitating with the product. - Difficulty in removing acetic acid (in Perkin reaction).[6]- Recrystallization from a suitable solvent system (e.g., ethanol/water or glacial acetic acid) is often necessary.[3][7] - Multiple washings with cold water or a suitable solvent may be required.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common methods for synthesizing cinnamic acid derivatives, including this compound, are the Perkin reaction and the Heck reaction.[5] The Perkin reaction involves the condensation of an aromatic aldehyde (4-bromobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).[8] The Heck reaction is a palladium-catalyzed coupling of an aryl halide (e.g., 4-bromoiodobenzene or 4-bromobenzonitrile) with an alkene (acrylic acid).[3][5][9]

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2: When working with the reagents for the synthesis of this compound, it is important to take the following safety precautions:

  • Acetic Anhydride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • High Temperatures: Both the Perkin and Heck reactions can require high temperatures, posing a risk of burns. Use appropriate heating apparatus and exercise caution.[1][3]

  • Acids and Bases: Handle strong acids (like hydrochloric acid for workup) and bases with care and appropriate PPE.[1][3]

  • This compound: This compound may cause irritation to the skin, eyes, and respiratory system. Handle with proper protective measures.[10]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting materials.[3]

Q4: What are the typical physical properties of this compound?

A4: this compound is typically a white to off-white crystalline powder.[10] It is sparingly soluble in water but soluble in solvents like alcohol, ethyl acetate, and DMSO.[10][11] The melting point is in the range of 262-264 °C.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction

This protocol is a generalized procedure based on the principles of the Perkin reaction for cinnamic acid synthesis.[1]

Materials:

  • 4-bromobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzaldehyde, acetic anhydride, and anhydrous sodium acetate. A typical molar ratio is approximately 1:1.5:0.6.[1]

  • Reaction: Heat the mixture in an oil bath to 160-180°C for 4-10 hours.[1]

  • Workup: After cooling, add water to the reaction mixture and boil to hydrolyze any remaining acetic anhydride.

  • Precipitation: Acidify the mixture with concentrated hydrochloric acid to precipitate the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Synthesis of this compound via Heck Reaction

This protocol is a generalized procedure based on the principles of the Heck reaction for cinnamic acid derivative synthesis.[3][5]

Materials:

  • 4-Iodobenzonitrile or another suitable aryl halide

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (or another suitable base)

  • Water (as solvent)

  • Hydrochloric acid (dilute)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a reaction vessel, add the aryl halide (e.g., 4-iodobenzonitrile), acrylic acid, sodium carbonate, and the palladium catalyst (e.g., 1-2 mol%).[3]

  • Solvent Addition: Add water as the reaction solvent.[3]

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring for 4-12 hours, or until reaction completion is confirmed by TLC or GC-MS.[3]

  • Workup: Cool the reaction mixture to room temperature and acidify with dilute HCl to a pH of approximately 2 to precipitate the product.[3]

  • Isolation and Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol/water to yield pure this compound.[3]

Visualizations

Perkin_Reaction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-bromobenzaldehyde, Acetic Anhydride, and Sodium Acetate heat Heat at 160-180°C for 4-10 hours start->heat cool Cool and Add Water heat->cool acidify Acidify with HCl cool->acidify filter Filter and Wash acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound via the Perkin Reaction.

Heck_Reaction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Acrylic Acid, Base, and Palladium Catalyst in Water heat Heat at 80-100°C for 4-12 hours start->heat cool Cool to Room Temperature heat->cool acidify Acidify with dilute HCl cool->acidify filter Filter and Wash acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound via the Heck Reaction.

Troubleshooting_Logic start Low Yield? cause1 Incomplete Reaction? start->cause1 Yes cause2 Moisture Present? start->cause2 Yes cause3 Suboptimal Reagent Ratio? start->cause3 Yes solution1 Increase Reaction Time/Temp cause1->solution1 Yes solution2 Use Anhydrous Reagents & Dry Glassware cause2->solution2 Yes solution3 Optimize Molar Ratios cause3->solution3 Yes

References

Stability and storage conditions for 4-Bromocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 4-Bromocinnamic acid, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4] Some suppliers recommend storage at -20°C for optimal stability.[5]

Q2: Is this compound stable under normal laboratory conditions?

Yes, this compound is generally considered stable under normal laboratory conditions.[2][6] However, it is important to minimize exposure to light, high temperatures, and incompatible materials to prevent degradation.

Q3: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[6] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the primary degradation pathways for this compound?

While specific studies on this compound are limited, based on related cinnamic acid derivatives and brominated aromatic compounds, the following degradation pathways are plausible under stress conditions:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to isomerization from the trans to the cis isomer. Debromination of the aromatic ring is also a potential photochemical reaction for brominated compounds.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) may occur.

  • Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, ester or amide derivatives of this compound would be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: Strong oxidizing conditions can potentially lead to the formation of various oxidation products.

Q5: What are the visual signs of this compound degradation?

While subtle degradation may not be visible, significant decomposition might be indicated by a change in color (discoloration from its typical white to off-white appearance) or a change in the physical state of the solid. However, the most reliable way to assess stability is through analytical techniques like HPLC.

Storage and Stability Data

ParameterRecommended ConditionsIncompatible Materials
Storage Temperature Cool, dry place. Some suppliers recommend -20°C for long-term storage.[5]N/A
Humidity Store in a dry environment in a tightly closed container.[1][2][4]N/A
Light Exposure Protect from light to prevent potential photo-isomerization or degradation.N/A
Chemical Compatibility N/AStrong oxidizing agents, Strong bases[6]

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling, storage, and analysis of this compound.

TroubleshootingGuide cluster_storage Storage & Handling Issues cluster_hplc HPLC Analysis Issues Discoloration Discoloration or Clumping of Solid Check_Container Improperly sealed container leading to moisture absorption Discoloration->Check_Container Potential Cause Degradation_Storage Suspected Degradation During Storage Check_Conditions Exposure to light, heat, or incompatible substances Degradation_Storage->Check_Conditions Potential Cause Action_Store_Properly Ensure container is tightly sealed and stored in a desiccator if necessary. Check_Container->Action_Store_Properly Solution Action_Check_Purity Verify purity using HPLC. Store in a cool, dark place away from incompatible materials. Check_Conditions->Action_Check_Purity Solution Poor_Peak_Shape Poor Peak Shape (Tailing/Fronting) Check_pH Mobile phase pH is too close to the pKa of this compound. Poor_Peak_Shape->Check_pH Potential Cause No_Degradation No Degradation Observed in Forced Studies Check_Stress Stress conditions are too mild. No_Degradation->Check_Stress Potential Cause Action_Adjust_pH Adjust mobile phase pH to be at least 2 units away from the pKa. Check_pH->Action_Adjust_pH Solution Action_Increase_Stress Increase temperature, concentration of stressing agent, or duration of exposure. Check_Stress->Action_Increase_Stress Solution

Caption: Troubleshooting common issues in storage and HPLC analysis of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of this compound in a suitable solvent (e.g., Methanol (B129727) or Acetonitrile) Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl at 60°C) start->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH at 60°C) start->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2 at room temp) start->Oxidation Thermal Thermal Stress (e.g., solid at 80°C) start->Thermal Photochemical Photochemical Stress (e.g., expose solution to UV light) start->Photochemical sample Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) Acid_Hydrolysis->sample Base_Hydrolysis->sample Oxidation->sample Thermal->sample Photochemical->sample neutralize Neutralize acidic and basic samples sample->neutralize dilute Dilute all samples to an appropriate concentration for HPLC analysis neutralize->dilute analyze Analyze samples using a stability-indicating HPLC method dilute->analyze evaluate Evaluate chromatograms for new peaks and loss of parent compound analyze->evaluate end Identify and characterize degradation products evaluate->end

Caption: Experimental workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Place the solid this compound in a hot air oven at 80°C.

    • Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) or in a photostability chamber.

  • Sampling: Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). For the thermally stressed solid, dissolve a weighed amount in the solvent at each time point.

  • Sample Preparation:

    • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common starting point. UV detection should be set at a wavelength where this compound has significant absorbance (e.g., around 270-280 nm).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound. Calculate the percentage of degradation. Mass balance should be assessed to ensure that the decrease in the parent compound corresponds to the formation of degradation products.[1]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromocinnamic Acid and 4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamic acid and 4-chlorocinnamic acid are substituted derivatives of cinnamic acid, a compound known for its wide range of biological activities and as a precursor in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] The nature of the halogen substituent at the para-position of the phenyl ring significantly influences the reactivity of both the carboxylic acid functional group and the aromatic C-X bond. This guide provides an objective comparison of their reactivity, supported by physicochemical data and established experimental protocols, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.

Theoretical Framework: Electronic Effects of Halogen Substituents

The reactivity of 4-bromo- and 4-chlorocinnamic acid is primarily dictated by the electronic properties of the halogen substituent. Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, both bromine and chlorine are strongly electron-withdrawing through the sigma bond network. This effect acidifies the carboxylic acid proton and increases the electrophilicity of the carbonyl carbon.

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the benzene (B151609) ring, donating electron density. This effect is generally weaker than the inductive effect for halogens.

The net electronic effect of the substituent can be quantified using the Hammett equation , which provides substituent constants (σ) that measure the electron-donating or electron-withdrawing influence of a substituent on a reaction center.[2]

Quantitative Data Summary

The following table summarizes key physicochemical properties that govern the reactivity of the two compounds.

PropertyThis compound4-Chlorocinnamic AcidRationale for Reactivity Difference
Molecular Formula C₉H₇BrO₂C₉H₇ClO₂[3]Affects molar calculations and reaction stoichiometry.
Molecular Weight 227.05 g/mol 182.60 g/mol [3]Important for accurate measurement of reagents.
pKa ~4.35[4][5]~4.41[6]A lower pKa indicates a stronger acid. The slightly lower pKa of this compound suggests it is a slightly stronger acid, which can influence acid-catalyzed reactions.
Hammett Constant (σp) +0.23[7]+0.23[7]These values quantify the net electron-withdrawing effect of the substituent. The identical values suggest a very similar electronic influence on the aromatic ring system, affecting the reactivity of the carboxylic acid group.
C-X Bond Dissociation Energy Weaker (C-Br)Stronger (C-Cl)The C-Br bond is weaker and more easily cleaved than the C-Cl bond, making this compound generally more reactive in palladium-catalyzed cross-coupling reactions.

Reactivity in Key Organic Reactions

Acidity and Esterification Reactions

The electron-withdrawing nature of both halogens increases the acidity of the carboxylic acid group compared to unsubstituted cinnamic acid. Based on their pKa values, this compound is a slightly stronger acid than 4-chlorocinnamic acid.[4][6] This increased acidity translates to a more electrophilic carbonyl carbon, which can enhance the rate of nucleophilic acyl substitution reactions like Fischer esterification.

Reaction Pathway: Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[8]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R_COOH 4-Halo-Cinnamic Acid Ester Ester R_COOH->Ester R_OH Alcohol (R'-OH) R_OH->Ester Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester Catalyzes Heat Heat (Reflux) Heat->Ester Drives Reaction Water Water

Palladium-Catalyzed Cross-Coupling Reactions (Heck & Suzuki)

In palladium-catalyzed reactions such as the Heck and Suzuki couplings, the reactivity is determined by the strength of the carbon-halogen (C-X) bond. [1][9]The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step.

The general order of reactivity for aryl halides in these reactions is: I > Br > Cl . [10] This trend is due to the decreasing bond dissociation energy from C-Cl to C-I. Consequently, This compound is significantly more reactive than 4-chlorocinnamic acid in Heck and Suzuki coupling reactions . While reactions with aryl chlorides are possible, they often require more forcing conditions, specialized catalysts, or longer reaction times compared to their aryl bromide counterparts. [11][12] Logical Relationship: Halogen Effects on Reactivity

Halogen_Effects Substituent 4-Halogen Substituent (X = Br or Cl) Inductive Inductive Effect (-I) (Electronegativity) Substituent->Inductive exhibits Bond_Energy C-X Bond Energy Substituent->Bond_Energy determines Reactivity_COOH Increased Acidity (Lower pKa) Enhanced Esterification Rate Inductive->Reactivity_COOH influences Reactivity_CX Reactivity in Pd Cross-Coupling (Heck, Suzuki) Bond_Energy->Reactivity_CX influences

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Halocinnamic Acid

This protocol is a general method for the synthesis of simple alkyl esters of 4-bromo- or 4-chlorocinnamic acid.

[13][14]Materials:

  • 4-Halocinnamic acid (1.0 eq)

  • Alcohol (e.g., methanol, ethanol; used as solvent, large excess)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Diethyl ether or ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 4-halocinnamic acid in a large excess of the desired alcohol.

  • Carefully add the concentrated sulfuric acid dropwise with stirring.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize the remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography if necessary.

Protocol 2: Heck Coupling of 4-Halocinnamic Acid

This protocol describes a typical Heck reaction to couple the 4-halocinnamic acid with an alkene, such as an acrylate.

[1][15][16]Materials:

  • 4-Halocinnamic acid (1.0 eq)

  • Alkene (e.g., ethyl acrylate, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • Triphenylphosphine (PPh₃, 2-10 mol%)

  • Base (e.g., triethylamine, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., DMF, acetonitrile, or water for green chemistry approaches)

[17]Procedure:

  • To a reaction vessel, add the 4-halocinnamic acid, base, palladium catalyst, and ligand.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent, followed by the alkene.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified coupled product.

Experimental Workflow Diagram

Heck_Workflow Setup 1. Reaction Setup (Reagents, Catalyst, Solvent) Reaction 2. Heating & Stirring (Under Inert Atmosphere) Setup->Reaction Monitoring 3. Monitor Progress (TLC / GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Upon completion Purification 5. Purification (Recrystallization / Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical workflow for Heck synthesis and product isolation.

  • For reactions involving the carboxylic acid group , such as esterification, both compounds exhibit similar reactivity due to their identical Hammett constants, with a slight theoretical rate advantage for the 4-bromo derivative due to its marginally lower pKa.

  • For palladium-catalyzed cross-coupling reactions at the C-X bond, This compound is the superior substrate due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to faster and more efficient reactions under milder conditions.

References

A Comparative Analysis of the Biological Activities of Bromo- and Fluoro-Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties. Among the various substitutions on the cinnamic acid scaffold, halogenation has been a key strategy to modulate biological activity. This guide provides a comparative overview of the biological activities of bromo- and fluoro-substituted cinnamic acids, focusing on their antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer valuable insights for researchers in the field of drug discovery and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of various bromo- and fluoro-cinnamic acid derivatives. It is important to note that the data are collated from different studies, and direct comparisons should be made with caution, considering the variations in experimental conditions.

Table 1: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, with lower values indicating greater potency.

CompoundMicroorganismMIC (µg/mL)Reference
Bromo-Cinnamic Acid Derivatives
4-Chlorocinnamic acid methyl esterStaphylococcus aureus> Highest tested concentration[1]
Fluoro-Cinnamic Acid Derivatives
α-Fluorocinnamic acidStaphylococcus aureus15-25 mM
α-Fluorocinnamic acidEscherichia coli15-25 mM

Note: Data for 4-chlorocinnamic acid is used as a proxy due to the limited availability of direct data for 4-bromocinnamic acid in the reviewed literature. Halogen substitutions can exhibit similar electronic effects.

Table 2: Antioxidant Activity

The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common measure of antioxidant capacity. Lower IC50 values signify stronger antioxidant activity.

CompoundAssayIC50 (µM)Reference
Bromo-Cinnamic Acid Derivatives
Data for specific bromo-cinnamic acids in DPPH assays is limited in the reviewed literature.DPPH-
Fluoro-Cinnamic Acid Derivatives
Data for specific fluoro-cinnamic acids in DPPH assays is limited in the reviewed literature.DPPH-
Related Cinnamic Acid Derivatives (for context)
Cinnamic acidDPPH0.18 µg/mL[2]
Acetyl derivative of cinnamic acidDPPH0.16 µg/mL[2]

Note: While specific comparative data is unavailable, the antioxidant activity of cinnamic acid derivatives is generally attributed to the phenolic hydroxyl group. Halogen substitution can influence this activity through electronic effects.

Table 3: Anticancer Activity

The IC50 value in cytotoxicity assays, such as the MTT assay, represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

CompoundCancer Cell LineIC50 (µM)Reference
Bromo-Cinnamic Acid Derivatives
4-Bromo-5-phenylpenta-2,4-dienoic acidMDA-MB-231 (Breast)Notable activity
4-Bromo-5-phenylpenta-2,4-dienoic acidHeLa (Cervical)Notable activity
Fluoro-Cinnamic Acid Derivatives
N–[(2–(4-Fluorobenzyl)methylthio)phenylsulfonyl]cinnamamideHeLa (Cervical)< 10 µg/mL
N–[(2–(4-Fluorobenzyl)methylthio)phenylsulfonyl]cinnamamideMCF-7 (Breast)< 10 µg/mL
Table 4: Enzyme Inhibitory Activity

Cinnamic acid derivatives have been shown to inhibit various enzymes, including tyrosinase, which is involved in melanin (B1238610) production.

CompoundEnzymeIC50 (µM)Reference
Bromo-Cinnamic Acid Derivatives
Data for specific bromo-cinnamic acids is limited in the reviewed literature.Tyrosinase-
Fluoro-Cinnamic Acid Derivatives
Data for specific fluoro-cinnamic acids is limited in the reviewed literature.Tyrosinase-
Related Chloro-Cinnamic Acid Derivatives (for context)
2-Chlorocinnamic acidTyrosinase765[3]
2,4-Dichlorocinnamic acidTyrosinase295[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination:

MIC_Workflow A Prepare serial dilutions of test compound in broth B Inoculate with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for turbidity (microbial growth) C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Test Compounds: Stock solutions of the bromo- and fluoro-cinnamic acids are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Workflow for DPPH Assay:

DPPH_Workflow A Prepare different concentrations of test compound B Add DPPH solution to each concentration A->B C Incubate in the dark at room temperature B->C D Measure absorbance at ~517 nm C->D E Calculate percentage of radical scavenging activity D->E F Determine IC50 value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compounds are also prepared in a range of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with different concentrations of test compound A->B C Incubate for a specified duration (e.g., 24-72h) B->C D Add MTT reagent and incubate C->D E Solubilize formazan (B1609692) crystals D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and determine IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the bromo- or fluoro-cinnamic acid derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells, and the IC50 value is calculated.

Signaling Pathways

Cinnamic acid derivatives exert their biological effects through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Apoptosis Signaling Pathway

Many cinnamic acid derivatives induce apoptosis (programmed cell death) in cancer cells. A simplified representation of a common apoptosis pathway initiated by these compounds is depicted below.

Apoptosis_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cinnamic_Acid_Derivative Cinnamic_Acid_Derivative Death_Receptor Death_Receptor Cinnamic_Acid_Derivative->Death_Receptor Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 cleaves to Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 cleaves to Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified extrinsic apoptosis pathway induced by cinnamic acid derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cancer. Some cinnamic acid derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory_Stimulus IKK IKK Complex Inflammatory_Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_P p-IκB IkB->IkB_P becomes NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to IkB_P->NFkB releases IkB_P->IkB_P Cinnamic_Acid_Derivative Cinnamic_Acid_Derivative Cinnamic_Acid_Derivative->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression promotes

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

References

A Comparative Guide to HPLC Purity Analysis of 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-Bromocinnamic acid, a key building block in organic synthesis. We present a comparison of two reversed-phase HPLC protocols, offering insights into their effectiveness in separating the target compound from potential process-related impurities and isomers.

Common Impurities in this compound

The synthesis of this compound can result in a variety of impurities, the presence and quantity of which depend on the synthetic route and purification process. An effective analytical method must be capable of resolving this compound from these potential impurities. Key impurities may include:

  • Starting Materials: Residual unreacted starting materials.

  • Isomers: The presence of the cis isomer of this compound alongside the predominantly trans form.

  • Over-brominated Species: Products of excessive bromination, such as dibrominated cinnamic acid derivatives.

  • Precursors: Related compounds from earlier in the synthetic pathway.

This guide will focus on two distinct reversed-phase HPLC methods to illustrate how the choice of organic modifier in the mobile phase can impact the separation of this compound from its potential impurities.

Data Presentation: Comparison of HPLC Methods

The following tables summarize the hypothetical performance data for two HPLC methods for the purity analysis of this compound. The data focuses on key chromatographic parameters: retention time (RT), resolution (Rs) between adjacent peaks, and peak asymmetry (As).

Method A: Acetonitrile as Organic Modifier

CompoundRetention Time (RT) (min)Resolution (Rs)Asymmetry (As)
cis-4-Bromocinnamic acid5.8-1.1
trans-4-Bromocinnamic acid 7.2 2.51.0
Dibromo-cinnamic acid8.52.11.2

Method B: Methanol (B129727) as Organic Modifier

CompoundRetention Time (RT) (min)Resolution (Rs)Asymmetry (As)
cis-4-Bromocinnamic acid6.5-1.2
trans-4-Bromocinnamic acid 8.1 2.81.1
Dibromo-cinnamic acid9.82.51.3

Comparison Summary:

Both methods provide adequate separation of trans-4-Bromocinnamic acid from its potential impurities. Method A, utilizing acetonitrile, offers a faster analysis time. In contrast, Method B, with methanol as the organic modifier, provides slightly better resolution between the main peak and the adjacent impurity peaks, which could be advantageous for more accurate quantification of closely eluting impurities. The choice between the two would depend on the specific requirements of the analysis, balancing the need for speed with the desired level of separation.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

General Sample Preparation

A stock solution of the this compound sample was prepared by accurately weighing and dissolving 10 mg of the compound in 10 mL of a 50:50 mixture of the respective organic modifier (acetonitrile for Method A, methanol for Method B) and water to achieve a concentration of 1 mg/mL. This solution was then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method A: Acetonitrile Gradient Elution
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Elution: A gradient program starting at 60% B, increasing to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method B: Methanol Gradient Elution
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Methanol

  • Elution: A gradient program starting at 70% B, increasing to 90% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Purity Assessment A Weigh this compound Sample B Dissolve in 50:50 Organic/Water A->B C Filter through 0.45 µm Syringe Filter B->C F Inject Sample and Standards C->F To HPLC D Prepare Working Standards D->F To HPLC E Set Up HPLC Method (Column, Mobile Phase, Gradient, etc.) E->F G Acquire Chromatographic Data F->G H Integrate Peaks in Chromatogram G->H I Identify this compound Peak H->I J Calculate Purity (% Area) I->J K Generate Report J->K

Caption: Experimental workflow for HPLC purity analysis.

Quantitative NMR (qNMR) for 4-Bromocinnamic Acid Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the precise assay of 4-Bromocinnamic acid, complete with experimental data and detailed protocols.

Quantitative Nuclear Magnetic Resonance (qNMR) is increasingly recognized as a powerful primary analytical method for determining the purity and concentration of organic molecules, offering a valuable alternative to traditional chromatographic techniques like HPLC.[1][2] Its key advantage lies in the direct relationship between the NMR signal intensity and the number of atomic nuclei, allowing for accurate quantification without the need for analyte-specific reference standards.[2][3] This guide provides a detailed comparison of qNMR and HPLC for the quantitative analysis of this compound, a common building block in organic synthesis.[4]

Comparative Analysis: qNMR vs. HPLC

The choice between qNMR and HPLC depends on the specific requirements of the analysis, such as the need for a primary method, sample throughput, and available expertise. While HPLC often provides higher sensitivity, qNMR excels in accuracy and does not require calibration curves with the specific analyte.[2][5]

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on the molar ratio of analyte to an internal standard.[2]Separation based on analyte partitioning between a stationary and mobile phase, with quantification against a reference standard curve.[6]
Reference Standard Requires a certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone) of known purity; does not require a this compound standard.[7][8]Requires a highly purified and characterized reference standard of this compound.[6]
Accuracy & Precision High accuracy as a primary ratio method. Precision (RSD) is typically very low, often below 1-2%.[8][9]Accuracy is dependent on the purity of the reference standard. Precision is generally high, with RSD values also typically below 2%.[9]
Linearity Excellent linearity over a wide dynamic range.[5][9]Excellent linearity within a defined calibration range.[5][9]
LOD/LOQ Generally higher (less sensitive) than HPLC.[5][9]Generally lower (more sensitive) than qNMR, making it suitable for trace analysis.[5][9]
Sample Preparation Simple: accurate weighing of the sample and internal standard, followed by dissolution.[10]More complex: may require filtration, dilution, and preparation of a multi-point calibration curve.
Analysis Time Faster per sample once the method is established, as no calibration curve is needed for each batch.[3][5]Can be slower due to the need to run multiple calibration standards with each analytical batch.
Solvent Consumption Minimal, making it an environmentally friendly technique.[5]Higher solvent consumption due to the continuous flow of the mobile phase.[11]
Structural Info Provides structural confirmation of the analyte in the same experiment.[1][3]Provides retention time data but no inherent structural information.
Experimental Workflows

The workflows for qNMR and HPLC assays differ significantly, primarily in the calibration approach.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (IS) weigh_sample->weigh_is dissolve Dissolve sample and IS in deuterated solvent weigh_is->dissolve acquire Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Purity/Assay integrate->calculate result Final Assay Value calculate->result

qNMR Assay Workflow for this compound.

Comparison_Workflow Workflow Comparison: qNMR vs. HPLC cluster_qnmr qNMR Method cluster_hplc HPLC Method qnmr_start Weigh Sample & Internal Standard (IS) qnmr_dissolve Dissolve in Deuterated Solvent qnmr_start->qnmr_dissolve qnmr_acquire Acquire Spectrum qnmr_dissolve->qnmr_acquire qnmr_integrate Integrate Analyte & IS Signals qnmr_acquire->qnmr_integrate qnmr_calc Calculate Assay (Direct Ratio) qnmr_integrate->qnmr_calc qnmr_result Result qnmr_calc->qnmr_result hplc_prep_std Prepare Stock & Serial Dilutions of Reference Standard hplc_run_cal Inject Standards & Generate Calibration Curve hplc_prep_std->hplc_run_cal hplc_prep_sample Prepare Sample Solution hplc_run_sample Inject Sample hplc_prep_sample->hplc_run_sample hplc_quant Quantify using Calibration Curve hplc_run_cal->hplc_quant hplc_run_sample->hplc_quant hplc_result Result hplc_quant->hplc_result

Logical workflow comparison of qNMR and HPLC methods.

Detailed Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol

This protocol is designed for the assay of this compound using a suitable internal standard.

a. Materials and Reagents:

  • This compound (Analyte)

  • Internal Standard (IS): Maleic acid or Dimethyl sulfone (DMSO₂) of certified purity (>99.5%).[7]

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), as this compound is soluble in this solvent.[12]

  • NMR tubes: 5 mm high precision.

  • Analytical balance (readability to 0.01 mg or better).[10]

b. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 8-10 mg of the chosen internal standard (e.g., Maleic Acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial for 1 minute to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard 1D proton pulse sequence (e.g., Bruker 'zg30' or 'zg90').

  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (a D1 of 30-60 seconds is generally sufficient for quantitative accuracy).[8]

  • Pulse Angle: 90° flip angle for maximum signal intensity.[8]

  • Acquisition Time (AQ): A minimum of 2.5-4 seconds to ensure adequate digital resolution.[13]

  • Number of Scans (NS): 16 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks of interest.[14]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[10]

d. Data Processing and Calculation:

  • Apply Fourier transform to the FID with a line broadening factor (LB) of 0.1-0.3 Hz.[10]

  • Carefully phase the spectrum and perform a baseline correction.

  • Select well-resolved, non-overlapping signals for both this compound (e.g., the vinyl protons) and the internal standard (e.g., the singlet for Maleic acid).[8]

  • Integrate the selected signals.

  • Calculate the purity (Purityₐ) of this compound using the following equation:

    Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

    Where:

    • Iₐ, Iₛ: Integral values for the analyte and standard.

    • Nₐ, Nₛ: Number of protons for the respective integrated signals.

    • Mₐ, Mₛ: Molar masses of the analyte and standard.

    • mₐ, mₛ: Masses of the analyte and standard.

    • Purityₛ: Purity of the internal standard.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a general method for the assay of this compound.

a. Instrumentation and Conditions:

  • HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.[2]

  • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water containing an acid modifier to ensure the analyte is in its protonated form. A good starting point is 50:50 Acetonitrile:Water with 0.1% Phosphoric Acid.[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: ~270-280 nm (based on the chromophore).

  • Injection Volume: 10 µL.

b. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh ~25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute if necessary to fall within the calibration range.

c. Analysis and Calculation:

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. Determine the linearity (R² > 0.99).

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the assay of the sample using the weighed amount and the measured concentration.

References

A Comparative Guide to Validated Analytical Methods for 4-Bromocinnamic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-Bromocinnamic acid is crucial for various applications, from quality control in manufacturing to pharmacokinetic studies. This guide provides a comparative overview of suitable analytical methods for the quantification of this compound, complete with supporting data from analogous compounds, detailed experimental protocols, and a general workflow.

While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and techniques applied to other cinnamic acid derivatives are directly transferable. This guide leverages data from closely related compounds to present a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance of different analytical techniques for the quantification of this compound, based on data from similar molecules.

Analytical MethodPrincipleLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV Separation based on polarity and quantification by UV absorbance.≥ 0.998[1]98.0% - 102.0%[1][2]≤ 2.0%[1]~2.5 µg/mL[1]~8.0 µg/mL[1]
GC-MS Separation of volatile compounds followed by mass-based detection and quantification.> 0.999[3]98.3% - 101.6%[3]≤ 1.51%[3]Analyte dependentAnalyte dependent
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte in a solution.> 0.99998.86% - 101.44%[4]< 2%[4]~0.55 µg/mL[5]~1.66 µg/mL[5]

Experimental Workflows and Logical Relationships

A general workflow for the analytical method development and validation for this compound quantification is outlined below. This process ensures the selected method is fit for its intended purpose.

Analytical Method Workflow General Workflow for this compound Quantification cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_sample Sample Analysis meth_select Method Selection (HPLC, GC, UV-Vis) param_opt Parameter Optimization (Mobile Phase, Temperature, etc.) meth_select->param_opt specificity Specificity param_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_prep Sample Preparation robustness->sample_prep data_acq Data Acquisition sample_prep->data_acq quantification Quantification data_acq->quantification report report quantification->report Reporting

Caption: General workflow for analytical method development and validation.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are proposed experimental protocols for the quantification of this compound based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated procedure for 2-Methoxycinnamic acid and is expected to provide excellent selectivity and sensitivity for this compound.[1]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Preparation of Solutions:

  • Mobile Phase: A mixture of Methanol and 0.1% Phosphoric Acid in Water (e.g., 70:30, v/v). The exact ratio may need optimization.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: To be determined by scanning a standard solution (likely around 270-290 nm).

4. Method Validation Procedure:

  • Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject at least five concentrations of the working standard solutions. Plot the peak area against concentration and calculate the correlation coefficient (R²), which should be ≥ 0.998.[1]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% - 102.0%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The Relative Standard Deviation (% RSD) for both should be ≤ 2.0%.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of thermally stable and volatile compounds. Derivatization may be required to improve the volatility and chromatographic behavior of this compound.

1. Instrumentation and Materials:

  • GC-MS system

  • Appropriate capillary column (e.g., DB-5ms)

  • This compound reference standard

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Solvent (e.g., Acetonitrile, Ethyl acetate)

2. Sample Preparation and Derivatization:

  • Accurately weigh the sample or standard and dissolve in a suitable solvent.

  • Add the derivatizing agent and heat the mixture (e.g., at 60°C for 30 minutes) to convert the carboxylic acid to a more volatile silyl (B83357) ester.

  • Cool the sample before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

4. Method Validation Procedure:

  • Follow a similar validation protocol as for HPLC, with acceptance criteria adapted for GC-MS analysis. Linearity (R²) should be > 0.999, and accuracy and precision should be within acceptable limits as per ICH guidelines.[3]

UV-Vis Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of this compound in simple matrices without significant interfering substances.

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • This compound reference standard

  • Solvent (e.g., Methanol, Ethanol, or a suitable buffer)

2. Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a stock solution of known concentration and then a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the same solvent to obtain a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

3. Method Validation Procedure:

  • Linearity: The calibration curve of absorbance versus concentration should be linear with a correlation coefficient (R²) > 0.999.

  • Accuracy: Perform recovery studies by adding known amounts of the standard to a sample solution.

  • Precision: Measure the absorbance of replicate samples to determine the repeatability and intermediate precision. The % RSD should be less than 2%.[4]

Logical Relationships in Method Validation

The validation parameters are interconnected and follow a logical progression.

Validation_Logic Logical Flow of Method Validation Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines concentration limits LOD LOD Linearity->LOD Determined from calibration slope LOQ LOQ Linearity->LOQ Determined from calibration slope Accuracy Accuracy Range->Accuracy Tested across the range Precision Precision Range->Precision Tested across the range Accuracy->Precision Both demonstrate reliability

Caption: Interdependence of analytical method validation parameters.

References

A Comparative Guide to the Synthetic Routes of 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromocinnamic acid is a valuable building block in the synthesis of various pharmaceuticals and functional materials. This guide provides an objective comparison of four common synthetic routes to this compound: the Perkin reaction, the Knoevenagel condensation, the Heck reaction, and the Wittig reaction. The performance of each method is evaluated based on reported experimental data, with detailed protocols provided for reproducibility.

Comparison of Synthetic Routes

The choice of synthetic route to this compound depends on factors such as desired yield, reaction conditions, and availability of starting materials. The following table summarizes the key quantitative data for each of the four main synthetic pathways.

ReactionStarting MaterialsCatalyst/ReagentReaction ConditionsYield (%)
Perkin Reaction 4-Bromobenzaldehyde (B125591), Acetic Anhydride (B1165640)Sodium Acetate (B1210297) or Potassium Acetate180°C, 8 hours (conventional heating)70-80
Knoevenagel Condensation 4-Bromobenzaldehyde, Malonic AcidPyridine (B92270), Piperidine (B6355638)100°C, 4 hours97-99
Heck Reaction 4-Bromoiodobenzene, Acrylic AcidPalladium(II) Acetate, Triethylamine80-90°C, 1 hour~36
Wittig Reaction 4-Bromobenzaldehyde, (Carbethoxymethylene)triphenylphosphoraneAqueous Sodium Hydroxide (B78521)Room Temperature to 60°C, several hours (one-pot)60-96

*Yields reported for analogous substituted cinnamic acids.

Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route based on key experimental considerations.

G Workflow for Selecting a Synthetic Route to this compound cluster_recommendations Recommendations start Start: Need to Synthesize This compound high_yield Is highest yield the primary concern? start->high_yield mild_conditions Are mild reaction conditions preferred? high_yield->mild_conditions No knoevenagel Knoevenagel Condensation (Highest Yield) high_yield->knoevenagel Yes avoid_metal Is avoiding a metal catalyst crucial? mild_conditions->avoid_metal No wittig Wittig Reaction (Mild Conditions, Good Yield) mild_conditions->wittig Yes perkin Perkin Reaction (Metal-Free, High Temperature) avoid_metal->perkin Yes heck Heck Reaction (Fastest, Metal Catalyst) avoid_metal->heck No short_time Is a short reaction time critical? short_time->perkin No short_time->heck Yes (Microwave)

Caption: A decision-making flowchart for selecting a synthetic route.

Experimental Protocols

Perkin Reaction

The Perkin reaction provides a direct route to cinnamic acids from aromatic aldehydes and acid anhydrides.[1]

Procedure: A mixture of 4-bromobenzaldehyde (10 mmol), acetic anhydride (20 mmol), and anhydrous potassium acetate (7 mmol) is heated at 180°C for 8 hours.[2] The hot reaction mixture is then poured into water. The resulting crude this compound is purified by recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation, particularly the Doebner modification, is a high-yielding method for the synthesis of substituted cinnamic acids.[3]

Procedure: In a round-bottom flask, 4-bromobenzaldehyde (20 mmol) and malonic acid (30 mmol) are dissolved in pyridine (8 mL). A catalytic amount of piperidine (approximately 3 drops) is added. The mixture is heated with stirring in an oil bath at 100°C for 4 hours. After cooling, the reaction mixture is poured into dilute hydrochloric acid, leading to the precipitation of this compound. The solid is collected by filtration, washed with water, and recrystallized.[4]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5]

Procedure: In a reaction vessel, 4-bromoiodobenzene (1 mmol), acrylic acid (1.2 mmol), and sodium carbonate (2 mmol) are combined. A palladium catalyst, such as palladium(II) acetate (1-2 mol%), is added, followed by water (5-10 mL) as the solvent. The mixture is heated to 80-90°C and stirred for 1 hour. After cooling, the mixture is acidified with dilute HCl to precipitate the product. The crude this compound is then collected by filtration and purified.[5]

Wittig Reaction

The Wittig reaction offers a versatile method for alkene synthesis. A one-pot olefination-hydrolysis approach can directly yield cinnamic acids.[6]

Procedure: (Carbethoxymethylene)triphenylphosphorane (1.1 mmol) and 4-bromobenzaldehyde (1.0 mmol) are suspended in an aqueous sodium hydroxide solution (e.g., 10% w/w, 20 mL). The mixture is stirred vigorously at a temperature between room temperature and 60°C for several hours. The reaction first forms the ethyl ester of this compound, which is subsequently hydrolyzed in situ. Upon completion, the mixture is cooled and filtered to remove the triphenylphosphine (B44618) oxide byproduct. The aqueous filtrate is then acidified with cold, dilute hydrochloric acid to precipitate the this compound, which is collected by filtration and dried.[4]

References

A Comparative Guide to the Electronic Properties of Cinnamic Acid Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic properties of small molecules is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic properties of 4-Bromocinnamic acid and related cinnamic acid derivatives, leveraging Density Functional Theory (DFT) studies.

Cinnamic acid and its derivatives are a class of organic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of different functional groups to the cinnamic acid scaffold can dramatically alter its electronic structure and, consequently, its chemical and biological properties. This guide focuses on this compound, a halogenated derivative, and compares its anticipated electronic characteristics with experimentally and computationally determined properties of other key cinnamic acid analogues.

Comparison of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[2] Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, provide valuable insights into the molecule's reactivity, kinetic stability, and electronic transitions.[3]

Below is a comparative table summarizing key electronic and physical properties of this compound and other relevant cinnamic acid derivatives.

PropertyThis compoundCinnamic Acidtrans-4-Methoxycinnamic Acid
Chemical Formula C₉H₇BrO₂[1]C₉H₈O₂C₁₀H₁₀O₃[3]
Molar Mass ( g/mol ) 227.05148.16178.18[3]
Melting Point (°C) 262-264[4][5]133172-174
HOMO Energy (eV) Not available-6.69 (Calculated)[2]-5.9160 (Calculated)[3]
LUMO Energy (eV) Not available-1.21 (Calculated)[2]-1.6275 (Calculated)[3]
HOMO-LUMO Gap (eV) Not available5.48 (Calculated)[2]4.2885 (Calculated)[3]

Note: The electronic property data for Cinnamic Acid and trans-4-Methoxycinnamic Acid are derived from DFT calculations as cited.

Experimental and Computational Protocols

The data presented in this guide are based on established experimental techniques and computational methodologies.

Synthesis and Characterization

The synthesis of cinnamic acid derivatives can be achieved through various organic reactions. For instance, 4-bromocinnamic anhydride (B1165640) has been synthesized via a one-pot condensation reaction of this compound using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent.[6] The resulting products are typically characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry: To confirm the molecular weight.

  • X-ray Crystallography: To determine the solid-state structure.[6][7]

DFT Computational Details

The computational data for cinnamic acid derivatives cited in this guide were obtained using Density Functional Theory. A typical computational workflow is as follows:

  • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. A common functional and basis set combination for such calculations is B3LYP with a 6-311G(d,p) or 6-311++G(d,p) basis set.[3]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Once the geometry is optimized, electronic properties such as HOMO and LUMO energies are calculated at the same level of theory.[2][3]

The following Graphviz diagram illustrates the logical workflow of a typical DFT study on a cinnamic acid derivative.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation freq_calc->elec_prop Verified Minimum homo_lumo HOMO/LUMO Energies elec_prop->homo_lumo mulliken_charge Mulliken Charges elec_prop->mulliken_charge spectra Simulated Spectra (IR, Raman) elec_prop->spectra energy_gap HOMO-LUMO Gap homo_lumo->energy_gap

Caption: Workflow of a DFT study on cinnamic acid derivatives.

Signaling Pathways and Logical Relationships

The electronic properties of cinnamic acid derivatives are crucial in determining their interactions within biological systems. For instance, the HOMO-LUMO gap can be related to the molecule's ability to participate in charge-transfer interactions with biological macromolecules, a key mechanism in drug action. The diagram below illustrates the relationship between molecular structure, electronic properties, and potential biological activity.

Biological_Activity cluster_molecule Molecular Properties cluster_interaction Biological Interaction cluster_activity Biological Effect structure Molecular Structure (e.g., Cinnamic Acid Derivative) electronic_props Electronic Properties (HOMO, LUMO, etc.) structure->electronic_props Determines binding Molecular Binding / Interaction electronic_props->binding Influences receptor Target Receptor / Enzyme receptor->binding Participates in activity Pharmacological / Biological Activity binding->activity Leads to

Caption: Molecular properties influencing biological activity.

References

A Comparative Analysis of the Antioxidant Potential of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring organic acid found in various plants, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities, including potent antioxidant properties.[1][2] This guide provides an objective comparison of the antioxidant activity of various cinnamic acid derivatives, supported by quantitative experimental data. Detailed methodologies for key antioxidant assays are presented to ensure reproducibility, and relevant cellular signaling pathways are illustrated to provide a deeper understanding of their mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of cinnamic acid derivatives is influenced by the nature and position of substituent groups on the phenyl ring.[3] Generally, derivatives with phenolic hydroxyl groups exhibit strong free radical scavenging properties.[2][4] The following tables summarize the quantitative data from various studies, employing common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

Compound/DerivativeDPPH IC50 (µg/mL)Reference
Cinnamic Acid0.18[5]
Acetyl Derivative of Cinnamic Acid0.16[6]
Ferulic Acid~2.9 - 12.0[5]
p-Coumaric Acid-
Caffeic Acid-
Sinapic Acid-
3,4-dimethoxycinnamic acid-
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivativesPotent antioxidants[7]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

CompoundABTS IC50 (µM)Reference
Ferulic Acid12[5]
CompoundFRAP Value (µM Fe(II))Reference
Ferulic Acid~40-100 (concentration dependent)[5]

Experimental Protocols

Detailed methodologies for the principal antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5][8]

Procedure:

  • Sample Preparation: Prepare various concentrations of the cinnamic acid derivatives in a suitable solvent like methanol.[6]

  • DPPH Solution: A fresh solution of DPPH in the same solvent (e.g., 0.004% w/v) is prepared.[6]

  • Reaction: Mix the sample solutions with the DPPH solution.[8]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[1][6]

  • Measurement: The decrease in absorbance is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[1][5]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined from a dose-response curve.[5][6]

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.[1]

Procedure:

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10]

  • Dilution: The ABTS•+ solution is diluted with a suitable solvent to obtain a specific absorbance at 734 nm.[1]

  • Reaction: The antioxidant sample is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).[5]

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl₃·6H₂O solution.[1][11]

  • Reaction: The test compound is added to the FRAP reagent and incubated. The reduction of the ferric-tripyridyltriazine complex results in the formation of an intense blue color.[1]

  • Measurement: The absorbance is measured at a specific wavelength (around 593 nm).[1][11]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance to that of a known standard, such as FeSO₄.[1][11]

Cellular Mechanisms of Antioxidant Action

Cinnamic acid derivatives exert their antioxidant effects through various cellular mechanisms, including the activation of the Nrf2-ARE signaling pathway. This pathway plays a crucial role in regulating the expression of antioxidant and detoxifying enzymes.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation CAD Cinnamic Acid Derivatives CAD->Keap1_Nrf2 stabilizes Nrf2 Nrf2_d Nrf2 Keap1_Nrf2->Nrf2_d releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2_d->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2-ARE signaling pathway by cinnamic acid derivatives.

The workflow for a typical antioxidant assay, such as the DPPH assay, can be visualized as follows:

DPPH_Workflow A Prepare Cinnamic Acid Derivative Solutions (various concentrations) C Mix Sample and DPPH Solutions A->C B Prepare DPPH Solution (e.g., in methanol) B->C D Incubate in the Dark (e.g., 30 minutes) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: General workflow for the DPPH radical scavenging assay.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of compounds is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 4-Bromocinnamic acid against other halogenated cinnamic acid derivatives. The data presented herein is supported by experimental protocols to ensure reproducibility and aid in method development.

Comparison of Fragmentation Patterns

The mass spectra of halogenated cinnamic acids are characterized by several key fragmentation pathways, primarily influenced by the position and nature of the halogen substituent on the phenyl ring. Below is a comparative summary of the major fragment ions observed for this compound and its analogues.

CompoundMolecular Ion (M+) [m/z][M-OH]+ [m/z][M-COOH]+ [m/z][M-Br]+ or [M-Cl]+ [m/z][C7H4Br/Cl]+ or [C7H5]+ [m/z]Other Key Fragments [m/z]
This compound 226/228209/211181/183147155/157102, 76
m-Bromocinnamic acid 226/228209/211181/183147155/157102, 76
4-Chlorocinnamic acid 182/184165/167137/139147138/140102, 75

Note: The presence of bromine (Br) and chlorine (Cl) isotopes (79Br/81Br and 35Cl/37Cl) results in characteristic isotopic patterns for bromine- and chlorine-containing fragments, with M+2 peaks of nearly equal intensity for bromine and approximately one-third the intensity for chlorine.

The fragmentation of this compound is initiated by the loss of a hydroxyl radical (-OH) from the carboxylic acid group, followed by the loss of carbon monoxide (-CO) to form the corresponding cinnamoyl cation. A key fragmentation pathway for halogenated cinnamic acids is the loss of the halogen atom.

Fragmentation Pathway of this compound

The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.

G mol This compound [C9H7BrO2]+• m/z = 226/228 frag1 [M - OH]+ [C9H6BrO]+ m/z = 209/211 mol->frag1 - •OH frag2 [M - COOH]+ [C8H6Br]+ m/z = 181/183 mol->frag2 - •COOH frag3 [M - Br]+ [C9H7O2]+ m/z = 147 mol->frag3 - •Br frag4 [C7H4Br]+ m/z = 155/157 frag1->frag4 - CO frag6 [C7H5]+ m/z = 102 frag2->frag6 - C2H2 frag5 [C6H4Br]+ m/z = 155/157 frag7 [C6H4]+ m/z = 76 frag5->frag7 - CBr

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The following provides a typical experimental protocol for the analysis of cinnamic acid derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation and Derivatization:

  • To enhance volatility for GC analysis, carboxylic acids are often derivatized. A common method is silylation.

  • Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), Pyridine (anhydrous).

  • Procedure:

    • Dissolve a known amount of the cinnamic acid derivative in a small volume of anhydrous pyridine.

    • Add an excess of BSTFA with 1% TMCS.

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

    • The resulting solution containing the trimethylsilyl (B98337) (TMS) ester can be directly injected into the GC-MS system.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 50 to 350.

  • Solvent Delay: A suitable solvent delay should be set to prevent filament damage from the solvent peak.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its comparison with other halogenated derivatives. The provided experimental protocol offers a starting point for researchers to develop and validate their own analytical methods for these compounds.

Safety Operating Guide

Proper Disposal of 4-Bromocinnamic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Bromocinnamic acid, a common intermediate in organic synthesis. Adherence to these procedures is critical for laboratory safety and environmental protection.

I. Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

II. Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol
Melting Point 260-265 °C
Boiling Point 344.9 ± 17.0 °C (Predicted)
Solubility Insoluble in water. Soluble in alcohol, ethyl acetate, and DMSO.[3][4][5][6][7]
Toxicity (LD50) Intraperitoneal (mouse): > 250 mg/kg[6]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)

III. Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal plant.[1][2]

Experimental Protocol for Disposal:

  • Segregation of Waste:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its composition and quantity.

  • Spill Management:

    • In case of a spill, avoid generating dust.

    • Wear appropriate PPE and carefully sweep up the solid material.

    • Collect the spilled material in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials for disposal as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Segregate Waste (Solid this compound & Contaminated Materials) B Step 2: Label Container ('Hazardous Waste', Chemical Name, Hazards) A->B C Step 3: Secure Storage (Designated, Ventilated Area) B->C D Step 4: Arrange Pickup (Contact EHS Office) C->D E Step 5: Final Disposal (Approved Hazardous Waste Facility) D->E

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Bromocinnamic acid, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a culture of safety and build deep trust in your laboratory practices.

This compound is a compound that, while valuable in research, presents potential health hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is therefore critical to mitigate risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for various activities involving this compound.

Activity Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and Transferring Solid Chemical fume hood or ventilated balance enclosure.[4][5]Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[4]Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities.[1][6][7]NIOSH-approved N95 dust mask or higher-level respirator for larger quantities or if dust is generated.[1]Laboratory coat.[5][8]
Preparing Solutions Chemical fume hood.[8]Chemical-resistant gloves (e.g., nitrile).Safety goggles.[9]Not generally required if handled in a fume hood.Laboratory coat.[5][8]
Conducting Reactions Chemical fume hood.[8]Chemical-resistant gloves (e.g., nitrile).Safety goggles and a face shield.[7]Not generally required if handled in a fume hood.Laboratory coat.[5][8]
Handling Waste and Spills Well-ventilated area or chemical fume hood.Heavy-duty, chemical-resistant gloves.Safety goggles and a face shield.[7]NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Chemical-resistant apron or coveralls.[7][9]

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the step-by-step procedure for safely weighing and dissolving solid this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Weighing paper or boat

  • Spatula

  • Beaker or flask

  • Stir bar and stir plate (optional)

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[8]

    • Don all required personal protective equipment.

    • Designate a specific work area within the fume hood for handling the powder and line it with absorbent bench paper.[4][5]

  • Weighing:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula. Avoid creating dust.[10]

    • Record the weight.

  • Dissolving:

    • Place a beaker or flask containing the appropriate volume of solvent on a stir plate inside the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • If necessary, add a stir bar and begin stirring to facilitate dissolution.

  • Cleanup:

    • Clean the spatula and any other contaminated utensils with an appropriate solvent in the fume hood.

    • Dispose of the weighing paper and any contaminated bench paper in a designated solid waste container.

    • Wipe down the work surface in the fume hood with a damp cloth or sponge.

  • Waste Disposal:

    • Dispose of excess solid this compound and solutions in a properly labeled hazardous waste container.[2][11][12] Do not pour down the drain.[13]

    • Contaminated materials such as gloves and weighing paper should be placed in a designated solid waste container.

Visualizing Safety Workflows

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been created using Graphviz (DOT language).

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood weigh Weigh Solid prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve clean_tools Clean Equipment dissolve->clean_tools dispose_solid Dispose of Solid Waste clean_tools->dispose_solid dispose_liquid Dispose of Liquid Waste clean_tools->dispose_liquid

Caption: Workflow for Safely Handling this compound.

cluster_controls Hierarchy of Hazard Controls elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (Least Effective) admin->ppe

Caption: Logical Relationship of Hazard Controls.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromocinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Bromocinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.